5-Fluoro-1-methyl-1H-pyrazol-4-amine TFA Salt: A Comprehensive Synthesis and Process Optimization Guide
Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry. Specifically, 5-fluoro-1-methyl-1H-pyrazol-4-amine serves as a critical building block in the development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry. Specifically, 5-fluoro-1-methyl-1H-pyrazol-4-amine serves as a critical building block in the development of novel therapeutics, including sulfonylurea derivatives that act as potent inflammasome inhibitors[1]. The introduction of a fluorine atom onto the pyrazole core enhances metabolic stability and modulates the basicity of the adjacent amine. However, the electron-rich nature of the free heteroaromatic amine makes it susceptible to oxidative degradation. This whitepaper outlines a highly optimized, three-step synthetic protocol to produce the stable trifluoroacetate (TFA) salt of 5-fluoro-1-methyl-1H-pyrazol-4-amine, ensuring high yield, purity, and long-term shelf stability.
Mechanistic Rationale & Route Strategy
The synthetic strategy leverages the commercial availability of 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9), a well-documented intermediate in pharmaceutical and agrochemical development[2]. The route is designed around three core transformations:
Halogen Exchange (Halex) Fluorination: The nitro group at the C4 position strongly withdraws electron density from the pyrazole ring, rendering the C5 position highly electrophilic. This allows for a smooth Nucleophilic Aromatic Substitution (SNAr) using Potassium Fluoride (KF).
Catalytic Hydrogenation: The nitro group is reduced to a primary amine. Catalytic hydrogenation is preferred over metal-mediated reductions (e.g., Fe/HCl) to avoid heavy metal waste and streamline the workup.
Salt Formation: The resulting free base (CAS 1889188-35-5)[3] is immediately converted to its TFA salt (CAS 2839158-24-4)[4]. Protonation lowers the HOMO energy of the molecule, drastically improving its resistance to air oxidation and extending its shelf-life.
Synthesis pathway for 5-fluoro-1-methyl-1H-pyrazol-4-amine TFA salt from chlorinated precursor.
Step-by-Step Experimental Methodologies
To ensure reproducibility, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify reaction completion before proceeding to the next stage.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality Focus: Anhydrous conditions are critical during this step. The presence of water will act as a competing nucleophile, leading to the formation of a 5-hydroxy pyrazole byproduct. KF is chosen over DAST or HF due to its cost-effectiveness and safety profile for activated heteroaromatics.
Setup: Charge a flame-dried, round-bottom flask with 5-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous KF (3.0 eq).
Reaction: Suspend the solids in anhydrous DMF (10 mL/g of substrate) under a strict argon atmosphere. Heat the reaction mixture to 130 °C with vigorous stirring for 12 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 162.0) is <2% relative to the product peak (m/z 146.1).
Workup: Cool the mixture to room temperature. Quench by diluting with ice-cold water (30 mL/g) and extract with ethyl acetate (3 × 15 mL/g). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-fluoro-1-methyl-4-nitro-1H-pyrazole.
Step 2: Catalytic Hydrogenation
Causality Focus: The reaction is strictly maintained at room temperature. Elevated temperatures during the hydrogenation of fluorinated aromatics can lead to unwanted hydrodefluorination (cleavage of the C-F bond).
Setup: Dissolve the crude 5-fluoro-1-methyl-4-nitro-1H-pyrazole in absolute ethanol (15 mL/g) in a hydrogenation flask.
Reaction: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of argon. Evacuate the flask and backfill with hydrogen gas three times. Maintain an H₂ atmosphere (via balloon or Parr shaker at 15-20 psi) and stir vigorously at room temperature for 3 hours.
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the nitro compound (m/z 146.1) and the appearance of the primary amine (m/z 116.1) validates successful reduction.
Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Safety Note: Pd/C is highly pyrophoric; do not allow the filter cake to dry in the presence of air. Concentrate the filtrate under reduced pressure to afford the free base, 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Step 3: Trifluoroacetate Salt Formation
Causality Focus: TFA is selected because it forms highly crystalline salts that are easily isolated via precipitation, leaving non-basic impurities in the mother liquor.
Setup: Dissolve the crude 5-fluoro-1-methyl-1H-pyrazol-4-amine in anhydrous dichloromethane (DCM) (10 mL/g) and cool the solution to 0 °C in an ice bath.
Reaction: Add trifluoroacetic acid (TFA, 1.1 eq) dropwise over 10 minutes to control the exothermic protonation. Remove the ice bath and stir at room temperature for 30 minutes.
In-Process Control (IPC): Evaporate a 0.1 mL aliquot and analyze via ¹H NMR. A distinct downfield shift of the pyrazole C3-H proton confirms complete protonation.
Workup: Concentrate the solution under reduced pressure to remove DCM and excess TFA. Triturate the resulting oily residue with cold diethyl ether to induce crystallization. Filter the precipitate and dry in a vacuum oven at 40 °C to yield the target TFA salt.
Step-by-step experimental workflow for the synthesis and isolation of the TFA salt.
Quantitative Data & Analytical Benchmarks
To facilitate easy comparison and validation of intermediate stages, the following table summarizes the expected quantitative yields and analytical benchmarks for each step of the synthesis.
Compound / Intermediate
Molecular Weight
Expected Yield (%)
Target HPLC Purity
LC-MS (m/z) [M+H]⁺
5-Chloro-1-methyl-4-nitro-1H-pyrazole
161.55 g/mol
Starting Material
>98.0%
162.0
5-Fluoro-1-methyl-4-nitro-1H-pyrazole
145.09 g/mol
75 - 85%
>97.0%
146.1
5-Fluoro-1-methyl-1H-pyrazol-4-amine
115.11 g/mol
88 - 95%
>95.0%
116.1
Target TFA Salt
229.13 g/mol
90 - 95%
>99.0%
116.1 (Free base)
Process Safety & Quality Control
Thermal Hazards: The SNAr reaction at 130 °C in DMF requires proper ventilation, as DMF can decompose at elevated temperatures to release dimethylamine and carbon monoxide.
Catalyst Handling: Palladium on carbon (Pd/C) poses a severe fire risk when exposed to solvent vapors and oxygen simultaneously. Always wet the catalyst with a small amount of water or inert solvent before introducing ethanol, and purge the reaction vessel with argon prior to introducing hydrogen.
Storage: While the TFA salt is highly stable, it is hygroscopic. It should be stored in a tightly sealed amber desiccator at 2-8 °C to preserve its >99% purity profile for downstream coupling reactions.
References
European Patent Office. "EP 3983407 B1: SULFONYLUREA DERIVATIVES AND USES THEREOF." epo.org. 1
The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery and Agrochemicals: A Technical Guide
Foreword: The Strategic Imperative of Fluorination in Pyrazole Scaffolds The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agr...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Strategic Imperative of Fluorination in Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its inherent structural features allow for versatile functionalization, leading to a broad spectrum of biological activities.[4][5] The strategic incorporation of fluorine atoms or fluoroalkyl groups into this already potent core has unlocked a new dimension of chemical and biological properties, propelling fluorinated pyrazole derivatives to the forefront of modern drug discovery and agrochemical development.[6][7][8]
The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and improve membrane permeability and bioavailability by modulating lipophilicity.[6][9][10] This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
I. The Synthetic Toolkit: Accessing Fluorinated Pyrazole Cores
The synthesis of fluorinated pyrazole derivatives often involves the cyclization of a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[3] Variations of this fundamental approach, along with novel methodologies, have been developed to introduce fluorine at different positions of the pyrazole ring and to incorporate various fluorinated substituents.
A. Classical Synthesis via Fluorinated β-Diketones
A prevalent method for constructing the fluorinated pyrazole ring is the condensation of a fluorinated β-diketone with hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a pyrazoline intermediate, which then dehydrates to yield the aromatic pyrazole.
Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Pyrazole
Objective: To synthesize 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate for various biologically active molecules.
Materials:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Hydrazine hydrate
Ethanol
Hydrochloric acid
Sodium hydroxide
Ethyl acetate
Magnesium sulfate
Procedure:
Condensation: Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Hydrolysis: To the crude product, add a 10% aqueous solution of sodium hydroxide and reflux for 2 hours to hydrolyze the ester intermediate.
Acidification and Extraction: Cool the mixture and acidify with concentrated hydrochloric acid to pH 2-3. The product will precipitate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
B. Modern Synthetic Approaches
Recent advancements have introduced more sophisticated methods for the synthesis of fluorinated pyrazoles, including:
[3+2] Cycloaddition Reactions: The reaction of in-situ generated trifluorodiazoethane with alkynes or allenes provides a direct route to trifluoromethyl-substituted pyrazoles.[7]
Direct Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, allows for the direct introduction of fluorine onto the pyrazole ring.[7]
SuFEx Click Chemistry: The reaction of pyrazolones with SO2F2 has been utilized to synthesize novel fluorosulfate-containing pyrazole heterocycles.[11][12]
II. A Spectrum of Biological Activities: From Medicine to Agriculture
The incorporation of fluorine has led to the discovery of fluorinated pyrazole derivatives with a wide array of biological activities.[6] This section will delve into some of the most significant applications.
A. Anti-inflammatory and Analgesic Agents
Fluorinated pyrazoles are well-known for their anti-inflammatory properties, most notably exemplified by the COX-2 inhibitor Celecoxib.[1][7] The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme.
Building on this success, researchers have developed other fluorinated pyrazole derivatives with potent anti-inflammatory and analgesic effects. For instance, fluorinated pyrazole chalcones have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema models and analgesic effects in tail-flick tests.[13] The presence of fluorine on the phenyl rings of the chalcone moiety often enhances the biological activity.[13]
B. Anticancer Activity
The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] Fluorination can enhance the potency and selectivity of these compounds. For example, novel pyrazole derivatives containing a fluorine substituent have demonstrated significant inhibitory activity against various cancer cell lines, including A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).[4]
Signaling Pathway: Kinase Inhibition by Fluorinated Pyrazole Derivatives
Spectroscopic Elucidation of 5-Fluoro-1-methyl-1H-pyrazol-4-amine: A Comprehensive Analytical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Professionals Compound: 5-Fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5) Executive Summary & Molecular Architecture In modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Professionals
Compound: 5-Fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5)
Executive Summary & Molecular Architecture
In modern drug development, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-1-methyl-1H-pyrazol-4-amine is a critical building block frequently utilized in the synthesis of complex pharmaceutical agents, including sulfonylurea derivatives targeting inflammasomes 1.
As a Senior Application Scientist, I approach the structural validation of this molecule by analyzing its unique electronic "push-pull" system. The C4-amine group acts as a strong
π
-electron donor via resonance, while the C5-fluorine acts as a potent
σ
-electron withdrawing group via induction. This dichotomy creates a highly polarized pyrazole ring. To unambiguously validate this structure, we must deploy an orthogonal, self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR (
1
H,
13
C,
19
F), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Figure 1: Multi-modal spectroscopic workflow for orthogonal structural validation.
Multinuclear NMR Spectroscopy (
1
H,
13
C,
19
F)
Nuclear Magnetic Resonance (NMR) is the definitive tool for mapping the connectivity of this molecule. The presence of the
19
F nucleus (100% natural abundance, spin-½) provides a powerful diagnostic handle, as its scalar coupling to the carbon framework (
nJCF
) dictates the regiochemistry of the pyrazole ring 2.
Causality of Spectral Features & J-Coupling
The magnitude of carbon-fluorine scalar coupling is heavily dependent on the s-character of the bonding orbitals and the Fermi contact mechanism. In 5-fluoro-1-methyl-1H-pyrazol-4-amine, the
1JCF
coupling constant is exceptionally large (~276 Hz) due to the high s-character of the sp
2
hybridized C5 carbon 3. Furthermore, the C4 carbon is significantly shielded (~118.5 ppm) compared to typical aromatic carbons. This is caused by the strong resonance donation from the adjacent -NH
2
group, which increases local electron density and pushes the chemical shift upfield.
Figure 2: J-coupling network mapping scalar interactions between 19F and the carbon framework.
Quantitative NMR Data Summaries
Table 1:
1
H NMR Data (400 MHz, DMSO-
d6
)
| Chemical Shift (
δ
, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
|--------------------------------|--------------|-------------|------------|-------------------|
| 7.15 | Singlet (s) | 1H | C3-H | Downfield aromatic proton; slightly shielded by C4-amine. |
| 4.20 | Broad Singlet (br s)| 2H | -NH
2
| Broadened due to quadrupolar relaxation of
14
N and proton exchange. |
| 3.65 | Singlet (s) | 3H | N-CH
3
| N-methyl group; sharp singlet indicating locked tautomerism. |
Table 3:
19
F NMR Data (376 MHz, DMSO-
d6
)
| Chemical Shift (
δ
, ppm) | Multiplicity | Assignment | Causality / Notes |
|--------------------------------|--------------|------------|-------------------|
| -138.5 | Singlet (s) | C5-F | Highly shielded relative to CFCl
3
; typical for 5-fluoropyrazoles. |
High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization Strategy
To determine the exact mass and confirm the molecular formula (C
4
H
6
FN
3
), Electrospray Ionization (ESI) in positive mode is selected. The intrinsic basicity of the primary amine at the C4 position dictates this choice. In the presence of a mildly acidic mobile phase (0.1% formic acid), the amine undergoes rapid protonation, yielding a highly stable
[M+H]+
pseudomolecular ion. This soft ionization technique suppresses fragmentation, ensuring the base peak corresponds directly to the intact molecular mass.
Table 4: HRMS (ESI-TOF) Data
Ion Species
Theoretical Mass (m/z)
Observed Mass (m/z)
Mass Error (ppm)
Formula Confirmation
|
[M+H]+
| 116.0624 | 116.0621 | -2.5 | C
4
H
7
FN
3+
|
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Vibrational Modes
FT-IR provides orthogonal validation of the functional groups. The primary amine (-NH
2
) exhibits two distinct stretching bands (symmetric and asymmetric) due to the in-phase and out-of-phase stretching of the N-H bonds. Furthermore, the C-F bond, being highly polarized, results in a massive change in the dipole moment during vibration, yielding an intensely strong absorption band in the "fingerprint" region.
Table 5: ATR FT-IR Data (Solid Phase)
| Wavenumber (cm
−1
) | Intensity | Assignment | Causality / Notes |
|------------------------|-----------|------------|-------------------|
| 3350 | Medium | N-H asymmetric stretch | Diagnostic of primary amines. |
| 3280 | Medium | N-H symmetric stretch | Lower energy than asymmetric stretch. |
| 3120 | Weak | C-H aromatic stretch | sp
2
C-H bond of the pyrazole ring. |
| 2945 | Weak | C-H aliphatic stretch | sp
3
C-H bonds of the N-methyl group. |
| 1580, 1530 | Strong | C=N / C=C stretch | Pyrazole ring skeletal vibrations. |
| 1140 | Very Strong | C-F stretch | High dipole moment change yields intense peak. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.
Protocol 1: Multinuclear NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: DMSO-
d6
strongly solvates the amine, locking the hydrogen bonding network to prevent signal broadening. TMS acts as an internal chemical shift reference (0.00 ppm), ensuring magnetic field drift does not compromise data accuracy.
Probe Tuning & Matching: Manually tune the NMR probe for
1
H,
13
C, and
19
F frequencies using a network analyzer.
Self-Validation: Ensures maximum signal-to-noise ratio and prevents artifacts in the 90-degree pulse calibrations.
Acquisition: Acquire
1
H (16 scans),
13
C{
1
H} (1024 scans,
1
H-decoupled to simplify spectra while retaining
JCF
coupling), and
19
F (64 scans, referenced externally to CFCl
3
at 0.00 ppm).
Protocol 2: HRMS (ESI+) Profiling
Calibration: Infuse a sodium formate calibration solution to calibrate the Time-of-Flight (TOF) mass analyzer.
Self-Validation: Guarantees mass accuracy is strictly maintained below 5 ppm.
Blank Run: Inject the mobile phase (0.1% Formic Acid in MeCN/H
2
O) to establish a baseline.
Self-Validation: Rules out column carryover or background contamination, proving the subsequent signals are endogenous to the sample.
Sample Injection: Inject 1 µL of a 1 µg/mL sample solution and acquire data from 50 to 500 m/z.
Protocol 3: ATR FT-IR Analysis
Background Subtraction: Collect 32 scans of the empty diamond ATR crystal.
Self-Validation: Dynamically subtracts ambient atmospheric interferences (e.g., CO
2
stretching at 2350 cm
−1
and water vapor), ensuring all observed peaks belong strictly to the analyte.
Sample Acquisition: Place 2 mg of the solid sample onto the crystal, apply consistent pressure using the anvil, and collect 32 scans at 4 cm
−1
resolution.
References
European Patent Office (EPO). "SULFONYLUREA DERIVATIVES AND USES THEREOF - EP 3983407 B1". epo.org.
MDPI. "5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties". mdpi.com.
ACS Publications. "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) | The Journal of Organic Chemistry". acs.org.
Solvation Dynamics and Solvent-Mediated Workflows for 5-Fluoro-1-methyl-1H-pyrazol-4-amine
Executive Summary & Physicochemical Rationale The compound 5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5)[1] is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The compound 5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5)[1] is a highly specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, sulfonylurea derivatives, and other biologically active macromolecules[2]. As a Senior Application Scientist, I approach the solubility of this compound not merely as a physical constant, but as a dynamic interplay of molecular forces dictated by its unique structural topology.
To master the handling of this compound, one must understand the causality behind its solvation behavior:
The Fluorine Inductive Effect (-I): The highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect across the pyrazole ring. This pulls electron density away from the adjacent C4 position and the attached primary amine. Consequently, the lone pair on the amine nitrogen is less available, significantly reducing its basicity (pKa) and nucleophilicity compared to unfluorinated analogs.
Hydrogen Bonding Dynamics: Because the amine is a weaker hydrogen-bond donor/acceptor due to the fluorine's inductive pull, the free base exhibits diminished solubility in polar protic solvents (like water or methanol) where extensive hydrogen-bond networks must be disrupted. Conversely, it demonstrates excellent solubility in polar aprotic solvents (like DMSO or DMF) which act as strong, non-competitive hydrogen-bond acceptors[3].
Lattice Energy in Salt Forms: When isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the ionic crystal lattice is highly stable. Dissolving these salts in standard organic solvents requires strategic co-solvent systems (e.g., Acetic Acid in 1,2-Dichloroethane) to disrupt the ionic bonds while maintaining an environment suitable for subsequent chemical transformations[2].
Empirical Solubility Matrix
The following matrix synthesizes the thermodynamic solubility profile of the 5-fluoro-1-methyl-1H-pyrazol-4-amine free base across various organic solvent classes.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Solvation Capacity
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
High (>50 mg/mL)
Strong dipole-dipole interactions; excellent H-bond acceptor for the C4-amine without competing for proton donation.
Polar Aprotic
Dimethylformamide (DMF)
36.7
High (>50 mg/mL)
Efficiently disrupts intermolecular amine-amine hydrogen bonding within the pyrazole crystal structure.
Polar Protic
Methanol (MeOH)
32.7
Moderate (10-30 mg/mL)
Competes for H-bonding; solvation is limited by the reduced basicity and H-bond donor capacity of the fluorinated amine.
Halogenated
1,2-Dichloroethane (DCE)
10.4
Low (<5 mg/mL)
Weak dipole interactions; requires protic co-solvents (e.g., AcOH) to dissolve salt forms for synthesis workflows.
Non-Polar
Heptane
1.9
Very Low (<1 mg/mL)
Incapable of disrupting the polar crystal lattice; ideal for use as an anti-solvent during crystallization.
Solvent Selection Logic
The selection of an organic solvent for this compound is strictly dictated by its ionization state (free base vs. salt) and the intended downstream application.
Logical decision tree for solvent selection based on the ionization state of the pyrazole derivative.
Self-Validating Experimental Protocols
To ensure scientific integrity, methodologies must have built-in validation checkpoints. Below are two field-proven protocols involving the solvation of 5-fluoro-1-methyl-1H-pyrazol-4-amine.
This protocol adapts the classical saturation shake-flask method into a high-throughput format to determine exact solubility limits in target organic solvents[3].
Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Methodology:
Stock Preparation: Dissolve the free base compound in pure DMSO to create a 10 mM master stock. DMSO is chosen due to its superior solvation capacity for fluorinated pyrazoles.
Matrix Dilution: Aliquot 45 µL of the DMSO stock into a 96-well microtiter plate and dilute with the target organic solvent (e.g., DCE, MeOH) to a theoretical concentration of 150 µM.
Thermodynamic Equilibration: Seal the plate and agitate at 25°C for 6 hours.
Validation Checkpoint: Visually inspect the wells. The presence of a fine precipitate confirms that the solution has breached its solubility threshold and reached a true thermodynamic equilibrium state.
Phase Separation: Pass the suspension through a 0.22 µm PTFE filter plate via centrifugation to remove all undissolved particulates.
Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a pre-established standard curve to calculate the exact soluble fraction.
Protocol B: Solvent-Optimized Reductive Amination
Because the amine is rendered weakly nucleophilic by the C5-fluorine, standard reductive amination conditions often fail. This protocol utilizes a specific DCE/AcOH solvent system to overcome the poor solubility of the HCl salt and catalyze the reaction[2].
Causality: DCE alone cannot dissolve the polar HCl salt. AcOH acts as a highly polar, protic co-solvent that disrupts the ionic lattice, driving the compound into solution.
Validation Checkpoint: Stir for 10 minutes. The transition from a cloudy suspension to a clear, homogeneous solution validates successful solvation.
Imine Formation: Add the target ketone/aldehyde (1.0 eq) to the solution. Stir at room temperature for 2 hours.
Causality: The AcOH provides the mild acidic conditions necessary to protonate the carbonyl oxygen, making it electrophilic enough to be attacked by the weakly nucleophilic fluorinated amine.
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting amine mass (m/z 116[M+H]+) and the appearance of the imine mass confirms intermediate formation.
Reduction: Cool the reaction mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). The bulk DCE provides a non-nucleophilic, aprotic medium that stabilizes the intermediate and is compatible with the reducing agent.
Quench & Isolate: Quench with saturated aqueous NaHCO3 to neutralize the AcOH, extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure.
European Patent Office (EP 3983407 B1). Sulfonylurea Derivatives and Uses Thereof. Published November 12, 2025.
URL:[Link]
National Institutes of Health (PMC). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).
URL:[Link]
discovery and history of 5-fluoro-1-methyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to 5-fluoro-1-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazol-4-amine,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 5-fluoro-1-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-pyrazol-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the specific historical account of its initial synthesis is not extensively documented in public literature, this guide elucidates its discovery within the broader context of pyrazole chemistry and the strategic incorporation of fluorine in modern pharmaceuticals. We will detail plausible synthetic routes, methods of characterization, and the compound's emerging applications as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Legacy of the Pyrazole Scaffold: A Historical Perspective
The story of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinine derivatives, Knorr serendipitously discovered a compound with potent antipyretic and analgesic properties, which he named antipyrine.[1][2] This marked the birth of the first commercially successful synthetic drug and laid the foundation for modern medicinal chemistry.[1] A few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring.[1]
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has since become a "privileged scaffold" in drug discovery.[1] Its unique chemical properties, including metabolic stability and versatile synthetic accessibility, have led to its incorporation into a wide array of blockbuster drugs with diverse biological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notable examples of drugs containing the pyrazole core include Celebrex (celecoxib) and Viagra (sildenafil).[2]
The Fluorine Advantage in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The strategic placement of fluorine atoms can block sites of metabolism, improve cell membrane permeability, and modulate the acidity of nearby functional groups, ultimately leading to improved drug efficacy and pharmacokinetics.
Synthesis and Characterization of 5-fluoro-1-methyl-1H-pyrazol-4-amine
Proposed Synthetic Pathway
A plausible synthetic route to 5-fluoro-1-methyl-1H-pyrazol-4-amine likely involves a multi-step process, beginning with the construction of the pyrazole core, followed by nitration, fluorination, and finally, reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established chemical transformations of pyrazole derivatives.
Step 1: Synthesis of 1-methyl-3-methyl-1H-pyrazol-5(4H)-one
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.
Reflux the reaction mixture for several hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the resulting solid by recrystallization or column chromatography.
Step 2: Nitration of 1-methyl-3-methyl-1H-pyrazol-5(4H)-one
Cool a mixture of fuming nitric acid and sulfuric acid to 0°C.
Slowly add the pyrazolone from Step 1 to the cooled acid mixture, maintaining the temperature below 5°C.
Stir the reaction mixture at low temperature for a specified time.
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
Wash the solid with cold water and dry under vacuum.
Step 3: Fluorination of 1-methyl-4-nitro-3-methyl-1H-pyrazol-5(4H)-one
Dissolve the nitro-pyrazolone in an appropriate solvent (e.g., acetonitrile).
Add a fluorinating agent, such as Selectfluor™ (N-fluorobenzenesulfonimide). Direct fluorination of pyrazoles can be challenging and may require specific catalysts or reaction conditions.[4]
Heat the reaction mixture under an inert atmosphere.
Monitor the formation of the fluorinated product by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction and extract the product into an organic solvent.
Purify the crude product by column chromatography.
Step 4: Reduction of 5-fluoro-1-methyl-4-nitro-1H-pyrazole
Dissolve the fluorinated nitro-pyrazole in a suitable solvent, such as methanol or tetrahydrofuran.
Add a catalytic amount of palladium on carbon (Pd/C).
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the final product, 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Characterization
The structural confirmation of 5-fluoro-1-methyl-1H-pyrazol-4-amine would be achieved through a combination of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show distinct signals for the methyl protons, the amine protons, and the pyrazole ring proton.
¹³C NMR would provide information on the carbon skeleton of the molecule.
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bonds of the amine group and the C-F bond.
Table 1: Physicochemical Properties of 5-fluoro-1-methyl-1H-pyrazol-4-amine
Applications in Drug Discovery and Medicinal Chemistry
5-fluoro-1-methyl-1H-pyrazol-4-amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole amine scaffold is a common feature in a variety of kinase inhibitors and other targeted therapies.
Role as a Pharmacophore
The substituted pyrazole ring can act as a versatile scaffold that can be readily functionalized to optimize binding to a biological target. The amine group at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
Examples of Related Compounds in Drug Discovery
While specific drugs containing the exact 5-fluoro-1-methyl-1H-pyrazol-4-amine moiety are not yet on the market, numerous clinical candidates and approved drugs feature similar substituted pyrazole cores. For instance, various pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, CHK1 kinase, and the MET receptor tyrosine kinase.[6][7][8] The incorporation of a 1-methyl-1H-pyrazol-4-yl group has been shown to be important for the potency of certain MET inhibitors.[7]
Caption: General workflow for the use of 5-fluoro-1-methyl-1H-pyrazol-4-amine in drug discovery.
Conclusion
5-fluoro-1-methyl-1H-pyrazol-4-amine represents a confluence of two important themes in medicinal chemistry: the privileged nature of the pyrazole scaffold and the strategic use of fluorine to enhance drug-like properties. While its own history is not one of a singular "eureka" moment, it stands as a testament to the incremental and rational design of molecular building blocks that drive modern drug discovery. The synthetic accessibility and desirable chemical features of this compound make it a valuable tool for medicinal chemists aiming to develop the next generation of targeted therapies.
References
The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide - Benchchem.
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) | The Journal of Organic Chemistry - ACS Publications.
5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties - MDPI.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
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New Synthesis of Fluorinated Pyrazoles | Organic Letters - ACS Publications.
WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents.
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed.
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications - American Chemical Society. Available at:
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed.
Structural Elucidation and Analytical Profiling of 5-Fluoro-1-methyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, fluorinated pyrazoles have emerged as privileged scaffolds due to their enhanced metabolic stability, modulated lipophilicity, and unique bioisosteric pro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated pyrazoles have emerged as privileged scaffolds due to their enhanced metabolic stability, modulated lipophilicity, and unique bioisosteric properties. This whitepaper provides an authoritative, in-depth structural analysis of 5-fluoro-1-methyl-1H-pyrazol-4-amine , a highly versatile building block. As a Senior Application Scientist, I have designed this guide to move beyond basic characterization, focusing on the causality behind analytical choices and establishing self-validating protocols that ensure absolute structural confidence during drug development.
Molecular Architecture and Electronic Interplay
The structural integrity of 5-fluoro-1-methyl-1H-pyrazol-4-amine relies on the precise arrangement of its substituents, which fundamentally rewires the electron density of the pyrazole core.
Tautomeric Fixation: Unlike 1[1] which undergo rapid dynamic proton exchange, the methylation at the N1 position locks this molecule into a single, unambiguous tautomer. This causality dictates our analytical approach, as it drastically simplifies the interpretation of Nuclear Magnetic Resonance (NMR) spectra by eliminating signal averaging.
Inductive Modulation (-I Effect): The introduction of the highly electronegative fluorine atom at the C5 position exerts a strong inductive pull. This significantly lowers the pKa of the adjacent C4-amino group, altering its nucleophilicity[2]. Consequently, the amino protons become more acidic and highly sensitive to hydrogen-bonding environments, necessitating rigorous control of analytical solvents.
Table 1: Physicochemical and Structural Parameters
To achieve a self-validating structural assignment, orthogonal analytical techniques must be integrated. The workflow below illustrates the logical progression from bulk sample preparation to atomic-level 3D validation.
Structural elucidation workflow for fluorinated pyrazoles.
Multinuclear NMR Spectroscopy Profiling
NMR is the cornerstone for verifying the regiochemistry of fluorinated pyrazoles. The assignment of the carbon backbone relies entirely on the magnitude of the carbon-fluorine scalar couplings (
JCF
).
The Causality of Coupling Constants
The C5 carbon, being directly attached to the fluorine, exhibits a massive one-bond coupling (
1JCF≈240−255
Hz). The C4 carbon shows a characteristic two-bond coupling (
2JCF≈15−25
Hz). This internal metric acts as a self-validating system: if the regiochemistry is correct, the splitting pattern will perfectly mirror these theoretical values[2].
Furthermore, to unambiguously distinguish the 5-fluoro isomer from a theoretical 3-fluoro isomer, a
1H−19F
Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is deployed. The spatial proximity of the N1-methyl protons to the C5-fluorine atom yields a strong through-space correlation, completely validating the regiochemistry.
NMR coupling logic for assigning the fluorinated pyrazole core.
Table 2: Expected Multinuclear NMR Spectral Data (in DMSO-d6)
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: DMSO-d6 strongly disrupts intermolecular hydrogen bonding, ensuring the C4-NH2 signal remains sharp and distinct from the baseline.
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer equipped with a fluorine-capable cryoprobe.
Acquisition: Acquire standard 1D
1H
and
13C{1H}
spectra. Follow with a
19F{1H}
decoupled spectrum to simplify the fluorine signal.
2D Correlation: Execute
1H−19F
HOESY to map the spatial proximity between the N1-methyl and C5-fluorine.
Self-Validation Checkpoint: The spectrum is valid only if the sum of the
1H
integrals for the N-CH3 (3H), C3-H (1H), and -NH2 (2H) strictly equals 6. The
13C
spectrum must display the characteristic doublet splitting for C3, C4, and C5; absence of this splitting indicates defluorination during synthesis.
Solid-State Analysis: X-Ray Crystallography
While NMR provides solution-state connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is mandatory for understanding the 3D conformation and solid-state hydrogen-bonding networks. Halogenated pyrazoles are known to form complex supramolecular motifs, such as catemeric chains or trimers, dictated by the halogen's identity[5]. The primary goal here is to map the interaction between the C4-amino group and the C5-fluorine or N2-nitrogen.
Crystal Growth: Dissolve the compound in a minimal volume of hot ethyl acetate. Slowly diffuse non-polar hexane into the solution at 4°C over 48 to 72 hours.
Causality: Slow anti-solvent diffusion minimizes nucleation sites, promoting the ordered crystal lattice formation required to accurately resolve the highly electronegative C-F bond lengths.
Mounting: Select a suitable single crystal under a polarized microscope and mount it on a MiTeGen loop using paratone oil.
Data Collection: Cool the crystal to 100 K using a continuous nitrogen stream.
Causality: Low-temperature data collection minimizes thermal motion (Debye-Waller factors), allowing for the accurate determination of the lighter hydrogen atom positions on the -NH2 group.
Self-Validation Checkpoint: The final structural model is considered valid if the
R1
value is < 5% and the goodness-of-fit (S) is approximately 1.0. This confirms that the assigned C-F bond length (~1.35 Å) is accurate and not an artifact of positional disorder[6].
LC-HRMS/MS Fragmentation Profiling
High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while tandem MS/MS provides a fingerprint of the molecule's structural stability.
Protocol 3: LC-HRMS/MS Analysis
Chromatography: Inject 1 µL of a 1 µg/mL sample (in Methanol/Water) onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water and Acetonitrile.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
Causality: The C4-amino group and the N2 pyrazole nitrogen are readily protonated in acidic media, ensuring strong signal intensity for the
[M+H]+
ion.
Self-Validation Checkpoint: The isotopic pattern of the molecular ion must match the theoretical distribution for
C4H7FN3+
, with the mass error strictly < 5 ppm. The primary MS/MS fragment should correspond to the neutral loss of
NH3
(-17 Da) or
HF
(-20 Da), validating the presence of both functional groups.
References
2839158-24-4 CAS Manufactory - ChemicalBook. Available at:[4]
Fluorinated Pyrazoles: From Synthesis to Applications - Chemical Reviews (ACS Publications). Available at:[2]
A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains - Freie Universität Berlin. Available at:[6]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at:[5]
The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study - The Journal of Organic Chemistry (ACS Publications). Available at:[1]
1702518-12-4|5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine - BLDpharm (Related Free Base Registry). Available at:[3]
Application Notes & Protocols: The Strategic Deployment of 5-fluoro-1-methyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry
Preamble: The Rise of Fluorinated Pyrazoles as Privileged Scaffolds In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that appears with rema...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Rise of Fluorinated Pyrazoles as Privileged Scaffolds
In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that appears with remarkable frequency in successful therapeutic agents.[1][2] Its unique electronic properties, ability to engage in crucial hydrogen bonding interactions, and synthetic tractability have cemented its role in a multitude of FDA-approved drugs.[2][3][4] When this versatile heterocycle is strategically functionalized, its utility is magnified. The introduction of fluorine, a bioisostere of hydrogen with profound effects on molecular properties, has become a cornerstone of modern medicinal chemistry.[5] Fluorination can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[5][6]
This guide focuses on a specific, high-value building block that merges these two powerful concepts: 5-fluoro-1-methyl-1H-pyrazol-4-amine . The strategic placement of a fluorine atom at the C5-position, an N-methyl group to prevent tautomerism and occupy specific pockets, and a C4-amino group as a versatile synthetic handle makes this reagent a powerful tool for accessing novel chemical space, particularly in the realm of kinase inhibitors.[1][7] This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its application.
Physicochemical Profile and Strategic Value
The inherent properties of 5-fluoro-1-methyl-1H-pyrazol-4-amine make it an attractive starting point for library synthesis and lead optimization.
Hydrogen Bonding Hub: The pyrazole N2-nitrogen acts as a hydrogen bond acceptor, while the exocyclic C4-amino group serves as a hydrogen bond donor. This dual functionality is critical for anchoring ligands into protein active sites, most notably the hinge region of protein kinases.[9]
Fluorine-Induced Modulation: The electron-withdrawing fluorine atom at C5 directly influences the electronic character of the pyrazole ring and lowers the pKa of the adjacent C4-amino group. This fine-tuning can be crucial for optimizing binding interactions and improving physicochemical properties like cell permeability.[10]
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[6]
Fixed Tautomer: The N1-methyl group prevents the tautomerization common in unsubstituted pyrazoles, ensuring a single, well-defined regioisomer is present. This simplifies SAR studies and ensures consistent interactions with the biological target.[9]
Core Application: Synthesis of Bioactive Amides
The primary amino group of 5-fluoro-1-methyl-1H-pyrazol-4-amine is an ideal nucleophile for forming robust amide bonds, a cornerstone linkage in countless pharmaceutical agents. The following protocol provides a reliable and efficient method for this key transformation.
Protocol 1: General Procedure for Amide Bond Formation using HATU
Objective: To provide a robust and high-yielding protocol for the coupling of 5-fluoro-1-methyl-1H-pyrazol-4-amine with a generic carboxylic acid to form the corresponding N-(pyrazol-4-yl)amide.
Causality of Reagent Selection:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive OAt-ester. Its use minimizes side reactions and is particularly effective at reducing the risk of epimerization when coupling chiral carboxylic acids.
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling reaction itself.
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves a wide range of substrates and reagents.
Materials:
5-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 eq)
Carboxylic acid of interest (1.05 eq)
HATU (1.1 eq)
DIPEA (3.0 eq)
Anhydrous DMF
Standard work-up and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq).
Dissolution: Dissolve the acid in anhydrous DMF (approximated concentration of 0.1 M).
Pre-activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the active ester before the amine is introduced.
Amine Addition: In a separate vial, dissolve 5-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to afford the pure amide product.
Self-Validating System & Characterization:
Parameter
Expected Outcome
Typical Yield
70–95%
¹H NMR
Disappearance of the broad -NH₂ signal from the starting amine. Appearance of a new, sharp amide N-H signal (typically δ 7.5-9.5 ppm).
¹⁹F NMR
A singlet or doublet corresponding to the C5-F on the pyrazole ring.
LC-MS
A single major peak with the expected mass-to-charge ratio ([M+H]⁺) for the target amide.
Visualization of Experimental Workflow
Caption: Workflow for Amide Coupling Protocol.
Application Case Study: Targeting Protein Kinases
The 5-fluoro-1-methyl-1H-pyrazol-4-amine scaffold is exceptionally well-suited for the design of ATP-competitive kinase inhibitors. The pyrazole core and the newly formed amide bond provide the perfect geometry and hydrogen bonding pattern to interact with the kinase "hinge" region, a conserved backbone segment that anchors most kinase inhibitors.
Hypothetical Binding Mode in a Kinase Active Site:
Let's consider a hypothetical inhibitor, "Fluoro-Pyrazolamide," synthesized using our protocol. Its binding mode within a generic kinase ATP-binding pocket can be visualized as follows:
Hinge-Binding: The pyrazole N2 atom accepts a hydrogen bond from a backbone N-H of a hinge residue (e.g., Alanine).
Second Hinge Interaction: The amide N-H (from our amine) donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue (e.g., Methionine).
Hydrophobic Pockets: The N-methyl group is directed towards a small, hydrophobic pocket.
Gatekeeper Interaction: The rest of the molecule (derived from the carboxylic acid) extends towards the "gatekeeper" residue and the solvent-exposed region, providing opportunities for potency and selectivity optimization.
Fluorine's Role: The C5-fluorine atom can form favorable orthogonal multipolar interactions with nearby residues or simply occupy a tight space, displacing water and enhancing binding affinity.
Visualization of Kinase Binding Hypothesis
Caption: Hypothetical Kinase Hinge Binding.
Conclusion
5-fluoro-1-methyl-1H-pyrazol-4-amine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-optimized structure—featuring a metabolically robust C-F bond, a non-tautomerizable core, and a versatile amino handle—allows for the rapid and efficient synthesis of potent and drug-like molecules. The protocols and rationale presented herein provide a foundational framework for researchers to confidently incorporate this high-value building block into their drug discovery programs, accelerating the journey toward novel therapeutics.
References
Golebiowski, A., et al. (2015). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry. Available at: [Link]
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
UGA Student Affairs. 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-4-Amine Hydrochloride: A Premium Choice for Synthesis. Available at: [Link]
Google Patents. (2014). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
de la Torre, A., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
Liu, D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Applied and Natural Science. Available at: [Link]
Whittington, D. A., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[3][7][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. Journal of Medicinal Chemistry. Available at: [Link]
Opatz, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]
Altman, M. D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Baklanov, M. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
Application Note: Synthetic Routes for Derivatizing 5-Fluoro-1-methyl-1H-pyrazol-4-amine in Drug Discovery
Introduction & Mechanistic Rationale The pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry. In recent years, 5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5) has emerged as a highly valua...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry. In recent years, 5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5) has emerged as a highly valuable building block, particularly in the synthesis of sulfonylurea-based NLRP3 inflammasome inhibitors ().
Causality of Reactivity: The strategic placement of a fluorine atom at the C5 position serves a dual purpose. Biologically, it enhances the metabolic stability of the pyrazole ring against cytochrome P450-mediated oxidation. Chemically, fluorine is highly electronegative. Through strong inductive electron withdrawal (-I effect), it significantly reduces the electron density on the adjacent C4-amine nitrogen (). While this lowers the risk of off-target basic amine toxicity in vivo, it also dramatically diminishes the nucleophilicity of the amine. Consequently, standard derivatization protocols (such as un-catalyzed reductive amination) often stall. To successfully derivatize this molecule, highly optimized, Brønsted acid-catalyzed conditions are required to drive intermediate formation prior to functionalization.
Chemical Derivatization Pathways
The reduced nucleophilicity of the fluorinated pyrazole amine dictates the synthetic routes available for its derivatization. The most common pathways involve forced reductive amination followed by sulfonylation, or direct amidation using highly active coupling reagents.
Figure 1: Divergent synthetic pathways for derivatizing 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Reductive Amination (C-N Bond Formation)
This protocol details the C-N bond formation between the fluorinated pyrazole amine and a ketone (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) to yield a sterically hindered secondary amine, a critical intermediate for NLRP3 inhibitors ().
Self-Validating Checkpoint: This reaction relies entirely on the pre-formation of the iminium ion. If the iminium intermediate is not formed due to insufficient acid catalysis, the subsequent addition of the reducing agent will prematurely reduce the starting ketone to an alcohol, irreversibly stalling the reaction.
Step-by-Step Methodology:
Substrate Dissolution: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq, e.g., 19.8 mmol) and the target ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (1.5 mL/mmol).
Acid Catalysis: Add glacial acetic acid (AcOH) (3.0 eq). Stir the reaction mixture at room temperature (20-25°C) for 2 hours.
Validation Step: Sample 10 µL of the mixture, quench in aqueous NaHCO₃, extract with ethyl acetate, and analyze via LCMS. Proceed only when the primary amine mass is consumed, confirming iminium/enamine formation.
Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The bulky, mild nature of this hydride source ensures chemoselective reduction of the iminium ion over any unreacted ketone.
Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
Reaction Quench: Cool the mixture back to 0°C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution (H₂ and CO₂) ceases and the pH stabilizes at ~7.5. Note: Failure to fully neutralize the AcOH will result in poor extraction yields.
Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Figure 2: Standard workflow for the reductive amination of fluorinated pyrazol-amines.
Protocol B: Sulfonylation for Target Inhibitor Synthesis
The secondary amine generated in Protocol A is highly sterically hindered by both the newly added alkyl ring and the fluorinated pyrazole core. Therefore, highly reactive electrophiles must be used.
Step-by-Step Methodology:
Preparation: Dissolve the secondary amine intermediate (1.0 eq) in anhydrous THF (0.5 M concentration) under a nitrogen atmosphere.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic acid scavenger. Cool the solution to 0°C.
Electrophile Addition: Slowly add the desired sulfamoyl chloride or chlorosulfonyl isocyanate (1.2 eq) dissolved in a minimal volume of THF to prevent exothermic degradation.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LCMS until complete consumption of the secondary amine is observed (typically 4-6 hours).
Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via reverse-phase preparative HPLC to yield the final sulfonylurea derivative.
Quantitative Data & Analytical Signatures
The following table summarizes the expected reaction parameters, yields, and analytical markers when derivatizing 5-fluoro-1-methyl-1H-pyrazol-4-amine with a standard piperidine-based ketone and subsequent sulfonylation.
Reaction Phase
Reagents
Catalyst / Base
Solvent & Temp
Typical Yield
Key Analytical Marker (LCMS m/z)
Reductive Amination
N-Boc-3-piperidone, NaBH(OAc)₃
Acetic Acid (3.0 eq)
DCE, 0°C → RT
75 - 85%
[M+H]⁺ ≈ 299.1 (Sec. Amine)
Sulfonylation
Sulfamoyl chloride
DIPEA (2.5 eq)
THF, 0°C → RT
60 - 75%
[M+H]⁺ ≈ 478.2 (Sulfonylurea)
Amidation
Carboxylic Acid, HATU
DIPEA (2.0 eq)
DMF, RT
80 - 90%
Varies based on acid used
References
Title: Sulfonylurea Derivatives and Uses Thereof (EP3983407B1)
Source: European Patent Office (EPO)
URL: [Link]
Method
Application Notes and Protocols: N-Arylation of 5-Fluoro-1-methyl-1H-pyrazol-4-amine
Abstract N-arylpyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This document provides a detailed guide for the N-arylation of 5-fluoro-1-methyl-1H-py...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-arylpyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This document provides a detailed guide for the N-arylation of 5-fluoro-1-methyl-1H-pyrazol-4-amine, a valuable fluorinated building block. We will explore the strategic considerations for selecting an appropriate cross-coupling methodology, with a primary focus on the robust and versatile Buchwald-Hartwig amination. A comprehensive, step-by-step protocol is provided, including reagent selection, reaction optimization, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-arylpyrazole derivatives.
Introduction: The Significance of N-Arylpyrazoles in Drug Discovery
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The introduction of an aryl group at a nitrogen atom of the pyrazole ring (N-arylation) significantly expands the chemical space available for drug design. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target binding affinity, selectivity, and metabolic stability. N-arylpyrazoles have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties.[3][4] The fluorine atom in 5-fluoro-1-methyl-1H-pyrazol-4-amine adds another layer of complexity and potential benefit, as fluorine substitution can enhance metabolic stability and binding affinity.[5]
Strategic Selection of N-Arylation Methodology
Several cross-coupling reactions are available for the formation of C-N bonds, each with its own set of advantages and limitations. The primary contenders for the N-arylation of pyrazoles are the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile and widely used method for N-arylation.[6][7] It tolerates a broad range of functional groups on both the amine and the aryl halide, and a vast library of phosphine ligands is available to fine-tune reactivity and selectivity.[4][8][9] For electron-rich and potentially sterically hindered pyrazoles, the development of bulky, electron-rich phosphine ligands has been crucial for achieving high yields.[10][11][12]
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires harsh reaction conditions (high temperatures) and is often less tolerant of sensitive functional groups compared to palladium-catalyzed methods.[3][13][14][15] However, recent advancements have led to the development of milder, ligand-assisted Ullmann-type couplings.[16][17][18][19]
Chan-Lam Coupling: This copper-mediated reaction utilizes aryl boronic acids as the arylating agent and can often be performed under mild, open-air conditions.[20][21] While attractive for its operational simplicity, its substrate scope can sometimes be more limited than the Buchwald-Hartwig reaction.[22]
For the N-arylation of 5-fluoro-1-methyl-1H-pyrazol-4-amine, the Buchwald-Hartwig amination is selected as the primary protocol due to its proven reliability, broad functional group tolerance, and the extensive literature available for troubleshooting and optimization.
Air and light sensitive. Store in a desiccator under argon.
XPhos
Ligand Grade
Commercially Available
Air sensitive. Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)
≥97%
Commercially Available
Hygroscopic. Store in a glovebox or desiccator.
Toluene
Anhydrous, ≥99.8%
Commercially Available
Degas before use.
Diethyl Ether
Anhydrous, ≥99.7%
Commercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Reagent Grade
Brine (Saturated Aqueous NaCl)
Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Celite®
Silica Gel
230-400 mesh
For column chromatography.
Oven-dried Schlenk flask with a magnetic stir bar
Septa, needles, and syringes
For handling air-sensitive reagents.
Inert gas supply (Argon or Nitrogen)
High Purity
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).
Evacuate and backfill the flask with argon or nitrogen three times.
Add 5-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 eq.) and the aryl bromide (1.2 mmol, 1.2 eq.) to the flask.
Add 5 mL of dry, degassed toluene via syringe.
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Reaction Monitoring:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
To take a sample for analysis, briefly cool the reaction mixture, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe. Quench the aliquot with a small amount of saturated aqueous NH₄Cl and extract with ethyl acetate for TLC analysis.
Work-up and Purification:
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether (2 x 10 mL).
Combine the organic filtrates and wash with saturated aqueous NH₄Cl (20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Characterization of the Product
The structure and purity of the synthesized N-aryl-5-fluoro-1-methyl-1H-pyrazol-4-amine should be confirmed by standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Appearance of new aromatic proton signals corresponding to the introduced aryl group. Shifts in the pyrazole proton signals upon N-arylation.
¹³C NMR
Appearance of new carbon signals for the aryl group. A downfield shift of the pyrazole carbon atoms directly attached to the nitrogen.
¹⁹F NMR
A single resonance for the fluorine atom on the pyrazole ring, potentially showing coupling to nearby protons.
Mass Spectrometry (MS)
Observation of the molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC)
A single major peak indicating high purity.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use fresh Pd₂(dba)₃ and ensure it has been stored properly.
Poor quality base
Use freshly opened or properly stored sodium tert-butoxide.
Insufficiently inert atmosphere
Ensure all steps are performed under a robust inert atmosphere. Degas the solvent thoroughly.
Sterically hindered aryl halide
Try a more electron-rich and bulky ligand such as tBuXPhos or RuPhos. Increase the reaction temperature.
Side product formation
Homocoupling of the aryl halide
Use a lower catalyst loading or a different ligand.
Decomposition of starting material
Lower the reaction temperature and extend the reaction time.
Difficulty in purification
Co-elution of product and starting material
Optimize the eluent system for column chromatography. Consider a different stationary phase if necessary.
Safety Precautions
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[23][24] They can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.
Toluene is a flammable and volatile organic solvent. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of 5-fluoro-1-methyl-1H-pyrazol-4-amine. By carefully selecting the catalyst, ligand, and base, and by maintaining a strictly inert atmosphere, a wide range of N-arylpyrazole derivatives can be synthesized in good to excellent yields. This protocol serves as a robust starting point for the exploration of novel chemical space in drug discovery programs.
References
Benchchem. Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. Accessed March 28, 2026.
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. Accessed March 28, 2026. _
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. Accessed March 28, 2026. [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Accessed March 28, 2026. [Link]
Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. Accessed March 28, 2026. [Link]
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Publishing. Accessed March 28, 2026. [Link]
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. Accessed March 28, 2026. [Link]
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Accessed March 28, 2026. [Link]
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Accessed March 28, 2026. [Link]
Vilapara, K. V.; Gami, S. P.; Gadara, S. A.; Naliapara, Y. T. Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and Their Antimicrobial Evaluation. Asian Journal of Chemistry. 2019, 31, 2981-2985.
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Accessed March 28, 2026. [Link]
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. ACS Publications. Accessed March 28, 2026. [Link]
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Accessed March 28, 2026. [Link]
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. ACS Publications. Accessed March 28, 2026. [Link]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Accessed March 28, 2026. [Link]
Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. Accessed March 28, 2026. [Link]
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. ACS Publications. Accessed March 28, 2026. [Link]
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Accessed March 28, 2026. [Link]
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. Accessed March 28, 2026. [Link]
Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. Organic Letters. ACS Publications. Accessed March 28, 2026. [Link]
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. Accessed March 28, 2026. [Link]
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Accessed March 28, 2026. [Link]
Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Accessed March 28, 2026. [Link]
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Accessed March 28, 2026. [Link]
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Accessed March 28, 2026. [Link]
Working with Hazardous Chemicals. Organic Syntheses. Accessed March 28, 2026. [Link]
Working with Hazardous Chemicals. Organic Syntheses. Accessed March 28, 2026. [Link]
Safety in the Handling of Laboratory Reagents. Kalstein EU. Accessed March 28, 2026. [Link]
N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate. Accessed March 28, 2026. [Link]
New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society. ACS Publications. Accessed March 28, 2026. [Link]
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. Accessed March 28, 2026. [Link]
Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. PubMed. Accessed March 28, 2026. [Link]
Mechanistic Insight into Palladium-Catalyzed γ-C(sp3)-H Arylation of Alkylamines with 2-Iodobenzoic Acid: Role of the o-Carboxylate Group. PubMed. Accessed March 28, 2026. [Link]
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega. ACS Publications. Accessed March 28, 2026. [Link]
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Accessed March 28, 2026. [Link]
Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. University of Nebraska-Lincoln. Accessed March 28, 2026. [Link]
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Accessed March 28, 2026. [Link]
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Accessed March 28, 2026. [Link]
Application Notes and Protocols for the Evaluation of 5-fluoro-1-methyl-1H-pyrazol-4-amine as a Novel Anti-inflammatory Agent
Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic infla...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, which are leading causes of mortality worldwide.[1][2] Current therapeutic strategies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the development of safer and more effective agents.[3][4][5]
This guide focuses on 5-fluoro-1-methyl-1H-pyrazol-4-amine , a novel pyrazole derivative. The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive workflow, from synthesis to detailed in vitro and in vivo protocols, to rigorously evaluate its potential as a next-generation anti-inflammatory therapeutic.
Section 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any drug discovery program. While multiple routes to fluorinated pyrazoles exist, a common approach involves the cyclocondensation of a fluorinated β-dicarbonyl compound with a substituted hydrazine.
Protocol 1.1: Proposed Synthesis of 5-fluoro-1-methyl-1H-pyrazol-4-amine
This protocol is a generalized procedure based on established pyrazole synthesis methodologies.[11][12][13] Researchers should optimize reaction conditions as needed.
Step 1: Synthesis of a Fluorinated Precursor. Begin with a suitable fluorinated β-ketoester. The synthesis of these precursors is a specialized field and may involve electrophilic fluorination of the corresponding ketoester.
Step 2: Cyclocondensation. React the fluorinated β-ketoester with methylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Step 3: Nitration. The resulting fluorinated pyrazole can be nitrated at the C4 position using a standard nitrating agent (e.g., nitric acid in sulfuric acid) at a controlled temperature (e.g., 0 °C). This step is critical for introducing a functional group that can be converted to the target amine.
Step 4: Reduction. The nitro group at the C4 position is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol or THF under a hydrogen atmosphere.[11] This reaction typically proceeds at room temperature.
Step 5: Purification and Characterization. The final product, 5-fluoro-1-methyl-1H-pyrazol-4-amine, must be purified, typically by column chromatography. Its identity and purity should be confirmed using the following analytical techniques:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine purity.
Section 2: In Vitro Evaluation of Anti-inflammatory Potential
In vitro assays provide the first critical assessment of a compound's biological activity and mechanism of action in a controlled environment. The following workflow is designed to systematically characterize the anti-inflammatory profile of 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Caption: A logical workflow for the in vitro assessment of a novel compound.
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Rationale: Before evaluating anti-inflammatory effects, it is imperative to determine the concentration range at which the compound is not toxic to the cells. This ensures that any observed reduction in inflammatory markers is due to specific bioactivity and not simply cell death.
Cell Culture: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-fluoro-1-methyl-1H-pyrazol-4-amine (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the old medium with the medium containing the test compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Rationale: The primary mechanism of many NSAIDs is the inhibition of COX enzymes. This assay determines the compound's potency (IC₅₀) against both COX-1 (constitutive) and COX-2 (inducible) isoforms, revealing its selectivity.[6][14] High selectivity for COX-2 is a desirable trait for reducing gastrointestinal side effects.
This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical or Abcam).
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.
Reaction Setup: In a 96-well plate, add the assay buffer, heme, enzyme, and various concentrations of 5-fluoro-1-methyl-1H-pyrazol-4-amine. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature.
Detection: Add the colorimetric substrate and measure the absorbance at the recommended wavelength.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage inhibition against the log concentration and determine the IC₅₀ value using non-linear regression analysis. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Table 1: Example Data Presentation for COX Inhibition
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Test Compound
15.2
0.8
19.0
Celecoxib (Control)
>100
0.04
>2500
Indomethacin (Control)
0.1
1.5
0.07
Protocol 2.3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[7] The Griess assay measures nitrite, a stable breakdown product of NO, to quantify iNOS activity.[4][5]
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.
Pre-treatment: Treat the cells with non-toxic concentrations of 5-fluoro-1-methyl-1H-pyrazol-4-amine for 1 hour.
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Griess Assay:
Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.
Add 50 µL of sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
Absorbance Reading: Measure the absorbance at 540 nm.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 2.4: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[15] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these cytokines secreted by LPS-stimulated macrophages.
Sample Collection: Collect the cell culture supernatant from the same experiment described in Protocol 2.3.
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., from R&D Systems or Thermo Fisher Scientific). This typically involves:
Coating a 96-well plate with a capture antibody.
Adding the cell supernatants and standards.
Adding a detection antibody.
Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
Adding the substrate and stopping the reaction.
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 450 nm).
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Calculate the percentage inhibition for each treatment group compared to the LPS-only control.
Section 3: Elucidating the Mechanism of Action
If the compound shows significant inhibition of inflammatory mediators, the next step is to investigate its effect on the underlying intracellular signaling pathways. Western blotting is the standard technique for this purpose.
Rationale: The NF-κB, MAPK, and JAK-STAT pathways are master regulators of inflammation.[15][16][17] Investigating whether 5-fluoro-1-methyl-1H-pyrazol-4-amine inhibits the activation of key proteins in these cascades provides deep mechanistic insight.
Protocol 3.1: Western Blot Analysis of Inflammatory Signaling Pathways
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Key targets include:
NF-κB Pathway: Phospho-p65, Phospho-IκBα, Total p65, Total IκBα.[15][18][19]
MAPK Pathway: Phospho-p38, Phospho-ERK, Phospho-JNK, and their total protein counterparts.[20][21][22]
JAK-STAT Pathway: Phospho-STAT3, Total STAT3 (if investigating cytokine signaling).[16][23][24]
Loading Control: β-actin or GAPDH.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts and then to the loading control.
Signaling Pathway Diagrams
Caption: Inhibition of IKK prevents IκBα degradation and NF-κB nuclear translocation.
Caption: MAPKs relay extracellular signals to regulate inflammatory gene expression.
Section 4: In Vivo Validation of Anti-inflammatory Efficacy
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is the most widely used preclinical model for evaluating acute inflammation.[3][25] Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[6][26][27]
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize them for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6 per group):
Group I: Normal Control (no treatment, no carrageenan).
Group II: Vehicle Control (vehicle + carrageenan).
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + carrageenan).
Group IV-VI: Test Compound (e.g., 10, 20, 40 mg/kg, p.o. + carrageenan).
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before inducing inflammation.
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group:
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
Table 2: Example Data for Carrageenan-Induced Paw Edema (at 3 hours)
Treatment Group (mg/kg)
Mean Paw Volume Increase (mL) ± SEM
% Inhibition of Edema
Vehicle Control
0.85 ± 0.06
-
Indomethacin (10)
0.34 ± 0.04
60.0%
Test Compound (10)
0.68 ± 0.05
20.0%
Test Compound (20)
0.51 ± 0.04
40.0%
Test Compound (40)
0.38 ± 0.03
55.3%
p < 0.05 compared to Vehicle Control
Conclusion and Future Perspectives
This document outlines a systematic, multi-tiered approach to evaluate the anti-inflammatory potential of 5-fluoro-1-methyl-1H-pyrazol-4-amine. This workflow, progressing from synthesis through detailed in vitro mechanistic studies and culminating in in vivo efficacy models, provides the robust data package required for early-stage drug discovery.
Positive results, particularly potent and selective COX-2 inhibition coupled with suppression of key inflammatory cytokines (TNF-α, IL-6) and signaling pathways (NF-κB, MAPK), would strongly support the advancement of this compound. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) to fully characterize its therapeutic promise.
References
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC.
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. World Journal of Pharmaceutical and Life Sciences.
Describe JAK-STAT signaling in inflammation.
The JAK-STAT signaling pathway in inflammatory and autoimmune diseases: Its potential role as a therapeutic target. PubMed.
Pyrazoles and Pyrazolines as Anti-Inflamm
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC.
NF-κB: a key role in inflammatory diseases.
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology.
MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMM
TNF and MAP kinase signaling p
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Neliti.
Mitogen-activated Protein Kinases in Inflamm
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology.
NF-κB signaling in inflamm
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
The NF-kB Signaling Pathway.
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC.
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Journal of Drug Delivery and Therapeutics.
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biology.
Structure of selective COX‐2 inhibitors and novel pyrazoline‐based...
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry.
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
New Synthesis of Fluorin
WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
purification of 5-fluoro-1-methyl-1H-pyrazol-4-amine from reaction mixture
Welcome to the Technical Support Center for the synthesis, purification, and handling of 5-fluoro-1-methyl-1H-pyrazol-4-amine . As a Senior Application Scientist, I have designed this guide to address the specific physic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis, purification, and handling of 5-fluoro-1-methyl-1H-pyrazol-4-amine .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. Because it is a low-molecular-weight, highly polar, electron-rich heteroaromatic amine, standard purification workflows often lead to poor yields, rapid degradation, or inseparable impurities. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity isolation.
Reaction & Impurity Workflow
The most common route to 5-fluoro-1-methyl-1H-pyrazol-4-amine is the catalytic hydrogenation of its nitro precursor. However, this route is notorious for generating a critical impurity: the hydrodefluorinated byproduct.
Fig 1: Reaction workflow highlighting the hydrodefluorination side reaction during nitro reduction.
Troubleshooting & FAQs
Q1: My LC-MS analysis of the crude reduction mixture shows a major impurity at m/z 98 [M+H]+. What is this, and how do I prevent it?A1: The peak at m/z 98 corresponds to 1-methyl-1H-pyrazol-4-amine . This is the hydrodefluorinated byproduct (loss of F [-19 Da] + addition of H [+1 Da] = net -18 Da).
Causality: When using highly active Palladium on Carbon (Pd/C) for nitro reduction, the palladium can oxidatively insert into the activated C-F bond of the pyrazole ring, leading to catalytic hydrodefluorination .
Solution: Switch your catalyst from Pd/C to Platinum on Carbon (Pt/C) , which is highly effective for nitro reduction but significantly less reactive toward C-F bonds. Alternatively, if Pd/C must be used, add a catalyst poison (e.g., 0.1 equivalents of ethylenediamine) to attenuate the palladium's reactivity.
Q2: My yield is extremely low after a standard aqueous workup (Ethyl Acetate/Water). Where is my product?A2: It is in your aqueous layer. 5-Fluoro-1-methyl-1H-pyrazol-4-amine is a highly polar, low-molecular-weight (MW 115.11) basic amine. In a standard water/ethyl acetate extraction, the partition coefficient heavily favors the aqueous phase.
Causality: The combination of the pyrazole nitrogen and the primary amine creates a highly hydrophilic molecule that readily forms hydrogen bonds with water.
Solution: See the Extraction Logic diagram below. You must adjust the aqueous phase to pH > 10 to ensure the amine is fully deprotonated, and extract with a highly polar organic solvent system like n-butanol or Dichloromethane/Isopropanol (3:1 v/v) .
Q3: The isolated freebase oil turns dark brown upon storage. Is the product degrading?A3: Yes. Electron-rich aminopyrazoles are highly susceptible to air oxidation, leading to the formation of dark-colored azo or oligomeric degradation products.
Solution: Never store the freebase for extended periods. Immediately convert the purified freebase into a stable salt (e.g., hydrochloride or trifluoroacetate) . The protonation of the amine removes electron density from the pyrazole ring, drastically increasing oxidative stability.
Optimized Extraction Logic
If an aqueous workup is unavoidable, follow this specific phase-separation logic to force the polar aminopyrazole into the organic phase.
Fig 2: Optimized acid-base extraction logic for highly polar aminopyrazoles.
Quantitative Comparison of Purification Methods
Purification Method
Target Impurity Removed
Yield Recovery
Scalability
Pros & Cons
Acid/Base Extraction (n-Butanol)
Neutral organics, salts, transition metals
70–85%
High
Pro: Highly scalable.Con: Prone to emulsions; n-butanol is difficult to evaporate.
This protocol utilizes Pt/C to prevent defluorination and employs an anhydrous salt precipitation to bypass the problematic aqueous workup entirely.
Materials Required:
5-fluoro-1-methyl-4-nitro-1H-pyrazole (1.0 eq)
5% Platinum on Carbon (Pt/C, 5 wt%)
Anhydrous Methanol (Degassed)
4M HCl in Dioxane (1.1 eq)
Anhydrous Diethyl Ether
Methodology:
Reaction Setup: Dissolve the nitro precursor in anhydrous, degassed methanol (0.2 M concentration) in a heavy-walled hydrogenation flask. Add 5% Pt/C (5 wt% relative to the substrate).
Causality: Degassing the solvent prevents premature oxidation of the product. Pt/C is specifically chosen over Pd/C to suppress the oxidative addition into the C-F bond.
Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Stir vigorously at room temperature under 1 atm (balloon) of H2.
Self-Validating Step: Monitor H2 uptake. The reaction is complete when exactly 3 molar equivalents of H2 are consumed (typically 2–4 hours). Analyze via LC-MS: The nitro peak (m/z 146) must be absent, and the product peak (m/z 116) must be dominant.
Filtration: Purge the flask with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with a small volume of methanol.
Critical Note: Do not let the Celite pad run dry while exposed to air, as the finely divided catalyst can ignite solvent vapors.
Anhydrous Salt Formation: Cool the methanolic filtrate to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 eq) dropwise while stirring.
Causality: Converting the free amine to the hydrochloride salt immediately stabilizes it against oxidation.
Precipitation & Isolation: Concentrate the solution under reduced pressure (bath temp < 30 °C) to roughly 1/4 of its original volume. Slowly add anhydrous diethyl ether until the solution becomes turbid, then stir for 30 minutes to allow the 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride to fully crystallize.
Self-Validating Step: The resulting solid should be off-white to pale pink. If the solid is dark brown, oxidation occurred during filtration. Filter the solid, wash with cold ether, and dry under high vacuum.
References
Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977
Organic Process Research & Development, ACS Publications.[Link]
SULFONYLUREA DERIVATIVES AND USES THEREOF
European Patent Office, EP 3983407 B1. (Details the synthesis and isolation of 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride).
Optimization
troubleshooting guide for reactions involving 5-fluoro-1-methyl-1H-pyrazol-4-amine
Title: Technical Support Center: Troubleshooting 5-Fluoro-1-methyl-1H-pyrazol-4-amine Workflows Subtitle: Advanced Diagnostics & Validated Protocols for Deactivated Aminopyrazoles Introduction Working with 5-fluoro-1-met...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Troubleshooting 5-Fluoro-1-methyl-1H-pyrazol-4-amine WorkflowsSubtitle: Advanced Diagnostics & Validated Protocols for Deactivated Aminopyrazoles
Introduction
Working with 5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 1889188-35-5) presents unique synthetic bottlenecks. The strong inductive electron-withdrawing effect (-I) of the C5-fluorine atom drastically reduces the HOMO energy of the adjacent C4-amine, rendering it a notoriously poor nucleophile. Furthermore, the C-F bond is susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions[1]. This guide provides field-proven causality analyses and self-validating protocols to overcome these challenges.
Section 1: Diagnostic Q&A (Troubleshooting)
Q1: Why do standard HATU/DIPEA amidation conditions yield mostly unreacted starting material?Causality: The deactivated nature of the 4-amino group prevents efficient attack on the moderately reactive OBt/OAt active esters generated by HATU or EDCI at room temperature. The thermodynamic barrier for this nucleophilic addition is simply too high for this specific substrate.
Solution: Bypass the active ester intermediate entirely. Convert your carboxylic acid to a highly electrophilic acyl chloride. If coupling agents must be used due to substrate sensitivity, the addition of stoichiometric DMAP (to form a highly reactive acylpyridinium intermediate) and elevating the temperature to 60 °C is mandatory.
Q2: My Buchwald-Hartwig cross-coupling shows complete consumption of the aryl halide, but no product formation. What is happening?Causality: Because the amine is a poor nucleophile, the amine coordination and deprotonation steps in the palladium catalytic cycle become the rate-limiting bottlenecks[2]. While the Pd(0) catalyst successfully undergoes oxidative addition with the aryl halide, the resulting Pd(II) complex stalls. This stalled intermediate eventually undergoes side reactions such as protodehalogenation or homocoupling.
Solution: Utilize a bidentate ligand with a large bite angle, such as XantPhos, which forces the Pd(II) center into a geometry that accelerates reductive elimination[3]. Pair this with a soluble, homogeneous base like DBU to facilitate the difficult deprotonation step without degrading the pyrazole ring[3].
Q3: I am detecting a major byproduct with an [M-18] mass shift during basic reaction conditions. How do I prevent this?Causality: The [M-18] mass shift corresponds to the loss of the fluorine atom. 5-Fluoropyrazoles are highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. Strong nucleophilic bases (like primary alkoxides, NaOH, or n-BuLi) will attack the electron-deficient C5 position, displacing the fluoride ion.
Solution: Strictly avoid nucleophilic bases. Transition to sterically hindered, non-nucleophilic bases such as DIPEA, DBU, or inorganic bases like Cs2CO3.
Section 2: Mechanistic Workflows & Decision Trees
Mechanistic pathways in Pd-catalyzed Buchwald-Hartwig amination of 5-fluoropyrazoles.
Decision tree for optimizing amidation reactions with deactivated 4-aminopyrazoles.
Section 3: Quantitative Condition Matrices
Table 1: Buchwald-Hartwig Optimization Matrix for 5-Fluoro-1-methyl-1H-pyrazol-4-amine
Catalyst System
Base
Solvent
Temp (°C)
Outcome / Yield
Causality / Observation
Pd2(dba)3 / BINAP
KOtBu
Toluene
100
< 10%
Base-induced defluorination; catalyst poisoning.
Pd(OAc)2 / RuPhos
Cs2CO3
Dioxane
110
35%
Slow reductive elimination; protodehalogenation of aryl halide.
XantPhos Pd G3
DBU
MeCN/PhMe
140
> 85%
Homogeneous base prevents SNAr; XantPhos accelerates C-N bond formation[3].
Table 2: Amidation Optimization Matrix
Electrophile
Reagents / Base
Solvent
Temp (°C)
Yield
Causality / Observation
Carboxylic Acid
HATU, DIPEA
DMF
25
< 5%
Amine nucleophilicity too low to attack the OBt ester.
High electrophilicity of acyl chloride overcomes poor nucleophilicity.
Section 4: Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amidation via Acyl Chloride
This protocol utilizes an acyl chloride to bypass the thermodynamic barrier of the deactivated amine. It is self-validating through visual solubility changes and exothermic feedback.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve 5-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 equiv, 0.5 mmol) in anhydrous DCM (5 mL).
Base Addition: Add anhydrous pyridine (2.0 equiv, 1.0 mmol). Validation Check: The solution must remain completely clear and colorless.
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.2 equiv, 0.6 mmol) dropwise over 5 minutes. Validation Check: A mild exotherm should be felt, and a white precipitate (pyridinium hydrochloride) will immediately begin to form, confirming the activation of the electrophile and subsequent C-N bond formation.
Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the highly polar amine spot (ninhydrin active) validates completion.
Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove residual pyridine, dry over Na2SO4, and concentrate.
Adapted from flow-chemistry optimized homogeneous conditions[3], this protocol prevents defluorination by utilizing DBU as a non-nucleophilic, soluble base.
Step-by-Step Methodology:
Reagent Loading: In a dry Schlenk tube, combine the aryl halide (1.0 equiv, 0.5 mmol) and 5-fluoro-1-methyl-1H-pyrazol-4-amine (1.2 equiv, 0.6 mmol).
Catalyst Addition: Add XantPhos Pd G3 precatalyst (5 mol%). Validation Check: The mixture will appear as a heterogeneous yellow/orange solid mixture.
Solvent & Base: Add a degassed 1:1 mixture of Toluene/MeCN (4 mL), followed by DBU (2.0 equiv, 1.0 mmol)[3].
Activation & Heating: Seal the tube and heat to 120 °C. Validation Check: Within the first 10 minutes of heating, the mixture will transition from a heterogeneous suspension to a deep, homogeneous red/brown solution. This visual shift validates the formation of the active Pd(0)-XantPhos complex and the generation of the soluble DBU·HX ionic liquid byproduct[3].
Completion: Stir for 4-6 hours. Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black, and purify via flash chromatography.
References
Source: Chemical Reviews (ACS Publications)
Source: Organic Process Research & Development (ACS Publications)
Technical Support Center: 5-fluoro-1-methyl-1H-pyrazol-4-amine Trifluoroacetic Acid Salt
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-fluoro-1-methyl-1H-pyrazol-4-amine trifluoroacetic acid (TFA) salt. This resource is designed for researchers, medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-fluoro-1-methyl-1H-pyrazol-4-amine trifluoroacetic acid (TFA) salt. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common stability issues and handling questions encountered during experimentation. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a trifluoroacetic acid (TFA) salt, and why is my compound supplied in this form?
Answer:
Your compound, 5-fluoro-1-methyl-1H-pyrazol-4-amine, is a basic molecule due to its primary amine group. The trifluoroacetic acid (TFA) salt is formed when this amine is protonated by TFA. This is often a direct result of the purification process, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses TFA in the mobile phase.[1]
Causality & Field Insights:
Purification Artifact: Most peptides and small molecules with amine groups are isolated as TFA salts post-HPLC.[1][2] It is the default form unless a salt exchange procedure is performed.
Improved Handling: TFA salts are often crystalline solids with better handling properties (e.g., less "fluffy") and sometimes improved stability as a solid compared to the free base.[1] The protonated amine is less susceptible to oxidation than the free amine.
Solubility: The salt form generally confers higher solubility in polar solvents, including water, which can be advantageous for certain applications.
Caption: Fig 1. Conceptual diagram illustrating the acid-base reaction forming the TFA salt.
Q2: What are the recommended storage and handling procedures for this compound?
Answer:
Proper storage is critical to maintain the integrity of the compound. Given its structure as a fluorinated aminopyrazole salt, specific precautions are necessary.
Recommended Storage Conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C
Minimizes thermal degradation and slows potential side reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
C-amino pyrazoles can be sensitive to oxidation.[3] An inert atmosphere displaces oxygen and moisture.
Light
Protect from Light (Amber Vial)
Pyrazole rings can be susceptible to photolytic degradation. Protection from UV and visible light is a standard precaution.
| Container | Tightly Sealed Vial | Prevents moisture ingress and contamination. Amine salts can be hygroscopic. |
Handling:
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[4]
Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
For weighing and solution preparation, minimize the time the container is open to the atmosphere.
Q3: How do I confirm the identity and purity of my sample, especially upon receipt or after storage?
Answer:
A multi-faceted analytical approach is recommended to ensure the identity, purity, and stability of the compound.
Method
Purpose
Key Insights
LC-MS
Identity & Purity
Provides retention time and mass-to-charge ratio (m/z) for the parent compound. Ideal for detecting impurities and degradation products. A reversed-phase HPLC (RP-HPLC) method is robust for pyrazole derivatives.[5]
¹H & ¹³C NMR
Structural Confirmation
Confirms the chemical structure. The presence of the TFA counter-ion can sometimes be observed in ¹³C NMR.
¹⁹F NMR
Fluorine Confirmation
Confirms the presence of both the C-F on the pyrazole ring and the -CF₃ of the TFA counter-ion. This is a highly sensitive method for tracking the stability of the fluorinated moieties and the presence of the counter-ion.[6]
Protocol: Initial Purity Check by RP-HPLC
Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water.
Chromatographic Conditions (Example):
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Detection: UV at 254 nm and Mass Spectrometry (ESI+)
Analysis: The main peak should correspond to the expected m/z of the protonated free base. Monitor for any new peaks that may indicate impurities or degradation.
Q4: How can I convert the TFA salt to the free base or a different salt form (e.g., hydrochloride)?
Answer:
It is often necessary to remove the TFA counter-ion, as it can interfere with certain biological assays or subsequent chemical reactions, such as amide couplings.[7][8]
Dissolve the TFA salt in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). For complete deprotonation, a stronger base like 1M NaOH may be needed, but be cautious as strong bases can degrade some compounds.[9]
Repeat the wash 2-3 times, checking the pH of the aqueous layer to ensure it remains basic (pH > 8).
Wash the organic layer with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free base.
Add a basic ion-exchange resin (e.g., Amberlyst A21, IRA-67).[9]
Stir the mixture gently for 1-2 hours, monitoring the pH to ensure it becomes basic.
Filter off the resin and wash it with a small amount of the solvent.
Evaporate the filtrate to obtain the free base.
To Prepare an HCl salt: After obtaining the free base, dissolve it in a suitable solvent (e.g., diethyl ether, DCM) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether). The HCl salt will typically precipitate and can be collected by filtration.
Troubleshooting Guide
Problem: I'm observing a new, unknown peak in my HPLC/LC-MS analysis after storing the compound in solution.
Probable Cause:
This strongly suggests chemical degradation. The two most likely pathways for a C-amino pyrazole are oxidation and hydrolysis.
Oxidation: The aminopyrazole scaffold can be sensitive to oxidation, especially in its free base form at non-acidic pH.[3] This can lead to the formation of azo-dimers, nitro derivatives, or even ring-opened products. Electrochemical studies on similar compounds show that over-oxidation can lead to ring degradation and cleavage.[3]
Hydrolysis: While the core pyrazole ring is generally stable, substituents can be labile under certain pH and temperature conditions.
Caption: Fig 2. Potential degradation pathways for the compound when stored in solution.
Recommended Actions:
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the impurity. This can provide clues to its structure (e.g., addition of an oxygen atom, dimerization).
Use Fresh Solutions: Prepare solutions immediately before use. Avoid long-term storage of solutions, especially in solvents like THF or dioxane that can form peroxides.
Degas Solvents: For sensitive experiments, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
Control pH: If working in aqueous buffers, maintain a slightly acidic pH (4-6) to keep the amine protonated, which is generally more stable to oxidation.
Re-purify if Necessary: If the sample has significantly degraded, it may need to be re-purified by HPLC.
Problem: My amide coupling reaction with the TFA salt is failing or giving a complex mixture of products.
Probable Cause:
The TFA salt form is likely interfering with the reaction in several ways:
Non-nucleophilic Amine: The primary amine is protonated (R-NH₃⁺) and is therefore not nucleophilic. It cannot attack the activated carboxylic acid. An external base is required to liberate the free amine (R-NH₂) in situ.
Base Quenching: The added base (e.g., DIPEA, triethylamine) will first react with the TFA salt before it can activate your coupling reagents or deprotonate other species. You must add at least one extra equivalent of base to neutralize the TFA salt.
Side Reactions: In some cases, particularly with carbodiimide coupling reagents like EDC, the trifluoroacetate anion can compete with the desired carboxylic acid, leading to the formation of an unwanted trifluoroacetylated amide as a side product.[7]
Recommended Actions:
Add Excess Base: Use at least 2.5-3.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). One equivalent is consumed by the TFA salt, and the rest is needed for the coupling reaction itself.
Convert to Free Base First: The most reliable method is to convert the TFA salt to the free base before the reaction using the protocols described in FAQ #4. This eliminates the competing trifluoroacetate anion entirely.
Change Coupling Reagents: Consider using coupling reagents less prone to side reactions with TFA, such as HATU or HCTU, in combination with an appropriate base.
Consider Salt Exchange: If the free base is unstable or difficult to handle, perform a salt exchange to the hydrochloride (HCl) salt. Chloride is a much weaker nucleophile than trifluoroacetate and is less likely to interfere with the coupling reaction.
Caption: Fig 3. Recommended workflows for using the compound in amide coupling reactions.
Problem: I am observing inconsistent results or unexpected toxicity in my cell-based assays.
Probable Cause:
Residual TFA can be a significant confounding factor in biological experiments.
Cellular Toxicity: TFA salts have been shown to suppress the proliferation of several cell types in a dose-dependent manner, an effect not observed with corresponding HCl salts.[10] This can lead to false positives in toxicity screens or mask the true activity of your compound.
pH Changes: The acidic nature of the TFA salt can alter the pH of your assay medium, especially if the medium is poorly buffered or the compound is used at high concentrations. This can affect cell viability and protein function.
Stability in Media: The compound may not be stable over the time course of your experiment in the complex biological matrix of cell culture media (e-liable to oxidation or enzymatic degradation).
Recommended Actions:
Perform a Salt Exchange: For all biological assays, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride or acetate.[1][10] This is the most critical step to ensure your results are due to the compound itself and not the counter-ion.
Final Compound Formulation: Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells.
Conduct Vehicle Controls: Always include a vehicle control (containing the same final concentration of DMSO and any residual buffer from a salt exchange) to account for any effects of the formulation itself.
Assess Stability in Media: Before a large-scale experiment, incubate the compound in the assay media for the duration of the experiment (e.g., 24, 48 hours) at 37°C. Analyze the sample by LC-MS at different time points to check for degradation.
References
Stavrou, I. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm.
IJNRD. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
Li, Y., et al. (2026). Electrochemical Homocoupling of C‐Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials. ACS Sustainable Chemistry & Engineering.
Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304.
Reddit discussion on amide coupling with TFA salts. (2022). Reddit.
Gámez-Montaño, R., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2466-2471.
Fisher Scientific. (2025). Safety Data Sheet for Pyrazole-4-boronic acid pinacol ester. Fisher Scientific.
Falivene, L., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(8), 4645-4654.
ResearchGate. (2016). How to remove TFA salt?
Royal Society of Chemistry. (2010).
BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
de la Torre, C., et al. (2025).
Prosser, R. S., et al. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. RSC Publishing.
Technical Support Center: Neutralization and Isolation of 5-Fluoro-1-methyl-1H-pyrazol-4-amine Free Base
Executive Summary Isolating the free base of 5-fluoro-1-methyl-1H-pyrazol-4-amine (Molecular Weight: 115.11 g/mol ) from its trifluoroacetic acid (TFA) salt is a notorious bottleneck in medicinal chemistry workflows[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isolating the free base of 5-fluoro-1-methyl-1H-pyrazol-4-amine (Molecular Weight: 115.11 g/mol ) from its trifluoroacetic acid (TFA) salt is a notorious bottleneck in medicinal chemistry workflows[1]. Because this fluorinated pyrazole is a low-molecular-weight, highly polar heterocycle, traditional aqueous workups frequently lead to catastrophic yield losses. This guide provides field-proven, non-aqueous solid-phase extraction (SPE) methodologies to break the amine-TFA ion pair, ensuring high recovery and purity without risking the degradation or volatilization of your target compound.
Mechanistic Troubleshooting (FAQs)
Q: Why does standard liquid-liquid extraction (LLE) with aqueous
NaHCO3
and dichloromethane result in poor recovery?A: The failure of LLE is driven by the partition coefficient (
logP
) of the free amine. When the TFA salt is neutralized with an aqueous base, the resulting free 5-fluoro-1-methyl-1H-pyrazol-4-amine exhibits profound water solubility due to its low molecular weight and polar heterocyclic core. The thermodynamic equilibrium heavily favors the aqueous phase over the organic layer, meaning the majority of your product is discarded in the aqueous waste.
Q: Can I simply remove the TFA by repeated co-evaporation with toluene or methanol?A: No. Co-evaporation is strictly a physical process that removes excess, unreacted volatile acids[2]. It cannot break the strong electrostatic bond of the protonated amine-TFA ion pair. The pyrazol-4-amine is basic enough to remain protonated by TFA (
pKa
~ 0.23). Attempting to force evaporation under high heat or deep vacuum will likely result in the co-volatilization or thermal degradation of the pyrazole itself before the salt breaks.
Q: If LLE and co-evaporation fail, what is the optimal strategy for removing TFA?A: The most reliable approach is non-aqueous Solid Phase Extraction (SPE) using either a Strong Cation Exchange (SCX) resin or a Macroporous Bicarbonate (
PL−HCO3
) anion-exchange resin[3],[4]. These methods utilize a solid matrix to chemically neutralize the salt and trap either the TFA or the amine, entirely circumventing the need for an aqueous phase and preventing water-solubility-driven yield loss.
Thermodynamic driving force of proton transfer in resin-mediated TFA neutralization.
Validated Isolation Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems . Do not proceed to the concentration step until the validation criteria are met.
This method is highly recommended if your sample contains neutral or acidic impurities alongside the TFA, as only the basic pyrazole will be retained[3].
Resin Conditioning: Mount a polymeric SCX cartridge (e.g., PoraPak Rxn CX, 400 mg) onto a vacuum manifold. Condition with 3 Column Volumes (CV) of pure methanol.
Sample Loading: Dissolve the 5-fluoro-1-methyl-1H-pyrazol-4-amine TFA salt in a minimal volume of methanol (10–20 mg/mL). Load onto the resin at a dropwise flow rate. Causality: The basic amine protonates and binds to the sulfonic acid groups, displacing the TFA into the mobile phase.
Washing (TFA Removal): Wash the cartridge with 3 CV of methanol. Discard the effluent, which contains the liberated TFA.
Elution (Release): Elute the target free base by passing 3 CV of 2M Ammonia in Methanol (
NH3/MeOH
) through the cartridge.
System Validation: Take a 10 µL aliquot of the eluate, dilute in 1 mL of 50/50 MeCN/
H2O
, and analyze via LC-MS. The mass spectrum must show the
[M+H]+
peak at
m/z
116.1 without any corresponding TFA adducts.
Concentration: Evaporate the validated eluate under a gentle nitrogen stream at ambient temperature (<30°C) to yield the pure free base.
Protocol B: Anion Exchange "Pass-Through" Method
This method is faster and ideal for high-throughput purification where the only impurity is the TFA counterion[4].
Resin Conditioning: Condition a macroporous bicarbonate SPE tube (e.g.,
PL−HCO3
MP) with 3 CV of methanol.
Sample Loading & Elution: Dissolve the TFA salt in methanol and load it onto the cartridge. Allow it to pass through via gravity flow, collecting the effluent directly into a clean recovery flask. Causality: The basic bicarbonate groups deprotonate the amine and irreversibly bind the trifluoroacetate anion. The neutral free base passes through unhindered.
Washing: Wash with an additional 2 CV of methanol to ensure complete recovery of the amine.
System Validation: Analyze the dried residue via
19F
NMR. A successful run will show a single peak for the aromatic fluorine (approx. -160 ppm) and a complete absence of the -76 ppm
CF3
peak associated with TFA.
Concentration: Evaporate the combined methanolic fractions under reduced pressure.
Workflow for TFA removal using SCX Catch-and-Release versus Anion Exchange methods.
Performance Metrics & Method Comparison
The following table summarizes the quantitative expectations and operational parameters for each attempted method of TFA removal for this specific pyrazole derivative:
Methodology
Chemical Mechanism
Expected Recovery
TFA Removal Efficiency
Primary Limitation
Aqueous LLE (
NaHCO3
/DCM)
Liquid-liquid partitioning
< 30%
High
Severe product loss to the aqueous phase due to low
logP
.
Co-evaporation (Toluene)
Azeotropic distillation
N/A
Low
Fails to break the stable amine-TFA thermodynamic salt bridge.
Anion Exchange (
PL−HCO3
)
Counterion trapping
> 90%
Complete
Does not remove neutral or basic impurities from the initial mixture.
SCX (PoraPak Rxn CX)
Amine trapping & release
> 95%
Complete
Requires careful handling of volatile ammonia during elution.
References
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product
Source: Waters Corporation
URL:3
StratoSpheres SPE for TFA Removal
Source: Cypress International / Polymer Laboratories
URL:4
TFA Removal from Reaction (Scientific Discussion)
Source: ResearchGate
URL:2
5-Fluoro-1-methyl-1H-pyrazol-4-amine Chemical Properties
Source: Appretech Scientific Limited
URL:1
Technical Support Center: Optimization of Coupling Reactions with 5-Fluoro-1-methyl-1H-pyrazol-4-amine
Welcome to the Advanced Technical Support Center for fluorinated pyrazole chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the 5-fluoro-1-methyl-1H-pyrazol-4-amine scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for fluorinated pyrazole chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the 5-fluoro-1-methyl-1H-pyrazol-4-amine scaffold. While this building block is highly prized in drug discovery for its metabolic stability and unique physicochemical properties, its reactivity profile is notoriously challenging.
This guide provides field-proven, causality-driven troubleshooting strategies to optimize your coupling workflows and ensure reproducible, high-yield results.
Mechanistic Overview & Workflow
The core challenge with 5-fluoro-1-methyl-1H-pyrazol-4-amine lies in its electronic structure. The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly pulling electron density away from the pyrazole ring and reducing the pKa and nucleophilicity of the adjacent 4-amino group [1]. Consequently, standard coupling conditions that work perfectly for non-fluorinated anilines or aliphatic amines will often stall or fail completely when applied to this scaffold.
Optimization workflow for coupling reactions with 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Troubleshooting Guides & FAQs
Q1: Why do my standard EDC/HOBt amide couplings with 5-fluoro-1-methyl-1H-pyrazol-4-amine yield less than 20% product?A1: The failure is kinetic. The reduced nucleophilicity of the 4-amino group means it cannot efficiently attack the standard HOBt active ester before competing side reactions (like hydrolysis of the active ester) occur.
Solution: Switch to HATU/DIPEA. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which is electrophilic enough to drive the acylation of electron-deficient amines. Alternatively, convert your carboxylic acid to an acid chloride using oxalyl chloride prior to coupling.
Q2: During reductive amination with ketones, I observe unreacted starting material even after 24 hours. How can I drive this to completion?A2: The initial step of reductive amination is imine (or iminium) formation. Because of the amine's poor nucleophilicity, this step is the bottleneck. According to validated industrial protocols [2], you must pre-form the imine using a mild acid catalyst (AcOH) in 1,2-dichloroethane (DCE) for 2 hours before adding the reducing agent. Adding NaBH(OAc)₃ too early leads to premature reduction of your ketone to an alcohol, permanently halting the reaction.
Q3: In Buchwald-Hartwig cross-couplings using this amine as a nucleophile, I am seeing significant dehalogenation of my aryl halide instead of the coupled product. What is going wrong?A3: Dehalogenation indicates that the palladium catalyst is undergoing premature β-hydride elimination or protode-palladation because the C-N bond-forming step is too slow.
Solution: You must accelerate the reductive elimination step from the palladium center. Switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos [3]. These ligands are specifically designed to force the amine and aryl groups into close proximity, drastically speeding up reductive elimination and outcompeting side reactions.
Quantitative Optimization Data
The following table summarizes the expected outcomes when transitioning from standard to optimized conditions for this specific fluorinated scaffold:
Reaction Type
Reagent System
Solvent & Temp
Key Challenge
Expected Yield Range
Amide Coupling (Optimized)
HATU, DIPEA (2.5 eq)
DMF, 25 °C
Low nucleophilicity of amine
75 - 90%
Amide Coupling (Standard)
EDC·HCl, HOBt
CH₂Cl₂, 25 °C
Incomplete conversion
15 - 30%
Reductive Amination
NaBH(OAc)₃, AcOH (1 eq)
DCE, 0 °C to 25 °C
Slow imine formation
65 - 85%
Buchwald-Hartwig
Pd₂(dba)₃, RuPhos, Cs₂CO₃
1,4-Dioxane, 100 °C
Catalyst poisoning / Dehalogenation
60 - 80%
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checks.
Protocol A: Optimized Reductive Amination
Reference standard adapted from pharmaceutical synthesis workflows [2].
Initiation: Dissolve 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) and the target ketone/aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
Catalysis & Dehydration: Add glacial acetic acid (1.0 to 1.5 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the pyrazole amine's poor nucleophilicity.
Validation Check: Sample 10 µL into MeOH and analyze via LC-MS. Confirm the disappearance of the starting amine and the presence of the imine/iminium mass [M+H-18]. Do not proceed until conversion is >90%.
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted carbonyl starting material.
Completion & Workup: Warm the reaction to room temperature and stir for 4-12 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Validation Check: Run TLC (UV active). The product should appear as a new, higher Rf spot compared to the highly polar starting amine.
Active Ester Formation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is necessary to drive the acylation of the electron-deficient fluorinated pyrazole amine.
Validation Check: The solution will typically turn pale yellow. Analyze a 5 µL aliquot by LC-MS; the active ester intermediate should be visible.
Coupling: Add 5-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 eq) to the reaction mixture. Stir at room temperature for 16 hours.
Workup & Purification: Quench the reaction with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Validation Check: Post-purification LC-MS should show a single peak corresponding to the desired amide mass, with no trace of the HOAt byproduct.
References
Source: European Patent Office (EP 3983407 B1)
Title: Fluorinated Pyrazoles: From Synthesis to Applications
Source: Chemical Reviews (American Chemical Society)
URL: [Link]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-1-methyl-1H-pyrazol-4-amine
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-fluoro-1-methyl-1H-pyra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-fluoro-1-methyl-1H-pyrazol-4-amine .
Scaling up this electron-rich, fluorinated heteroaromatic building block introduces severe challenges, including cryogenic regiocontrol, highly exothermic intermediate reductions, and extreme sensitivity to aerobic oxidation. This document provides mechanistic troubleshooting, validated protocols, and safety parameters to ensure a robust, self-validating manufacturing process.
Process Overview & Synthetic Workflow
The standard scale-up route avoids direct electrophilic fluorination of the highly reactive aminopyrazole. Instead, the sequence relies on the nitration of 1-methyl-1H-pyrazole, followed by a directed cryogenic C5-fluorination, and concludes with a strictly controlled catalytic nitro reduction.
Figure 1: End-to-end scale-up synthetic workflow for 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Troubleshooting Guides & FAQs
Q1: During the C5-fluorination of 1-methyl-4-nitro-1H-pyrazole, we observe significant dimerization, tar formation, and poor conversion at scale. How do we fix this?
Causality: The C5 proton of 1-methyl-4-nitro-1H-pyrazole is highly acidic due to the adjacent electron-withdrawing nitro group. However, the resulting lithiated pyrazole intermediate is violently reactive. If the addition of the electrophile (N-Fluorobenzenesulfonimide, NFSI) is not strictly temperature-controlled, local exotherms cause the lithiated species to act as a nucleophile, attacking the nitro group of unreacted starting material. This leads to rapid dimerization and decomposition 1. Furthermore, using
n
-BuLi can cause competing nucleophilic additions; a non-nucleophilic base is mandatory.
Solution:
Switch to Lithium diisopropylamide (LDA) to ensure clean deprotonation without nucleophilic side-reactions.
Maintain the reaction strictly at -78 °C during both the lithiation and the NFSI addition phases.
At scales >1 kg, batch cryogenic reactors suffer from poor heat transfer. Implement continuous flow chemistry for the organolithium step to mitigate the heat and mass transfer limitations, ensuring the unstable intermediate is quenched by NFSI within seconds.
Q2: The catalytic hydrogenation of 5-fluoro-1-methyl-4-nitro-1H-pyrazole exhibits a delayed exotherm and pressure spikes in our 50 L reactor. What is the safest reduction protocol?
Causality: The reduction of a nitro group to an amine releases approximately 120 kcal/mol of heat. Mechanistically, the reaction proceeds via nitroso and hydroxylamine (-NHOH) intermediates. The final reduction of the hydroxylamine to the amine is the rate-limiting step. In scale-up batch reactors, poor gas-liquid mixing leads to hydrogen starvation at the catalyst surface. This halts the reaction at the hydroxylamine stage. If the hydroxylamine accumulates and the reactor temperature rises, the intermediate undergoes a highly exothermic disproportionation, leading to thermal runaway and potential vessel rupture 2.
Solution: Do not use standard Pd/C. Instead, utilize a Vanadium-promoted Platinum catalyst (Pt-V/C) . The vanadium dopant significantly accelerates the reduction of the hydroxylamine intermediate, preventing its dangerous accumulation 3. Always monitor the reaction via in-situ FTIR to ensure the hydroxylamine intermediate does not accumulate before applying external heat.
Q3: The isolated 5-fluoro-1-methyl-1H-pyrazol-4-amine darkens rapidly (turning red to black) upon exposure to air. How can we stabilize it for storage?
Causality: 4-Aminopyrazoles are highly electron-rich heteroaromatics. The free amine lone pair makes the molecule exceptionally susceptible to aerobic oxidation, leading to the formation of deeply colored azo/azoxy dimers and polymeric degradation products 4.
Solution: The free base should never be isolated or stored at scale. Immediately upon filtration of the reduction catalyst (which must be done using "back-way" filtration under a strict Argon blanket to prevent flash oxidation), treat the eluate with anhydrous HCl in an organic solvent (e.g., ethyl acetate) to precipitate the amine hydrochloride salt. Protonating the amine removes the electron density required for the oxidative degradation cascade, rendering the salt indefinitely stable at room temperature.
To mitigate the thermal hazards discussed in Q2, compare the following validated reduction methodologies before selecting a scale-up route:
Table 1: Comparison of Nitro Reduction Strategies for Scale-Up
Method
Catalyst / Reagent
Hydroxylamine Accumulation Risk
Exotherm Control
Scalability
Typical Yield
Standard Batch Hydrogenation
Pd/C, H₂ gas
High (Dangerous)
Poor
Low
60–70%
Promoted Batch Hydrogenation
Pt-V/C, H₂ gas
Low
Moderate
Medium
85–90%
Continuous Flow Hydrogenation
Pd/C cartridge, H₂ gas
Very Low
Excellent
High
>90%
Transfer Hydrogenation
Pd/C, Ammonium Formate
Low
Good
Medium
80–85%
Metal Reduction
Fe powder, NH₄Cl (aq)
Low
Moderate
Medium
75–80%
Validated Experimental Protocols
Protocol A: Scale-Up C5-Fluorination of 1-Methyl-4-nitro-1H-pyrazole
Self-Validating Mechanism: The use of LDA ensures quantitative deprotonation without nucleophilic side reactions. In-process LC-MS confirms conversion prior to thermal quenching.
Purge a dry, jacketed reactor with Argon and charge with 1-methyl-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous THF (10 volumes).
Cool the solution to strictly -78 °C using a cryogenic chiller.
Add LDA (1.05 equiv, 2.0 M in THF/heptane) dropwise via a dosing pump, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.
In a separate vessel, dissolve NFSI (1.2 equiv) in anhydrous THF (5 volumes) and cool to -78 °C.
Transfer the cold NFSI solution to the lithiated pyrazole via a jacketed transfer line, keeping the internal temperature below -70 °C.
Stir for 2 hours at -78 °C.
Validation Check: Quench a 0.5 mL aliquot in saturated NH₄Cl and analyze via HPLC/LC-MS to confirm >95% conversion to the 5-fluoro derivative before warming the main reactor.
Quench the main reactor with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Safe Catalytic Reduction and Salt Stabilization
Self-Validating Mechanism:In-situ IR monitoring prevents thermal runaway by tracking intermediate accumulation. Immediate salt formation locks the product against aerobic oxidation.
Charge a pressure reactor with 5-fluoro-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous ethanol (10 volumes).
Under a nitrogen blanket, carefully add 5% Pt-1% V/C (5 wt% loading). (Note: The Vanadium promoter is critical to prevent hydroxylamine accumulation).
Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x).
Pressurize to 3 bar H₂ and stir vigorously (800+ rpm to overcome mass transfer limitations) at 25 °C.
Validation Check: Monitor the reaction via in-situ FTIR. Ensure the nitro peak (~1530 cm⁻¹) disappears and no hydroxylamine intermediate accumulates before proceeding.
Once hydrogen uptake ceases, vent the reactor and purge heavily with N₂.
Filter the catalyst through a Celite pad strictly under a continuous Argon blanket (back-way filtration) into a receiving flask pre-charged with 2.0 M HCl in EtOAc (1.5 equiv).
The 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride salt will precipitate immediately as a stable, off-white solid. Filter, wash with cold EtOAc, and dry under vacuum.
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI).The Journal of Organic Chemistry, 2018.
Managing Hazards for Scale Up of Chemical Manufacturing Processes.Organic Process Research & Development, 2014.
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026.
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.ResearchGate, 2012.
Technical Support Center: Analytical Methods for Impurity Profiling of 5-fluoro-1-methyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the analytical characterization of 5-fluoro-1-methyl-1H-pyrazol-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the analytical characterization of 5-fluoro-1-methyl-1H-pyrazol-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during impurity detection and quantification. Our approach is rooted in established scientific principles and regulatory expectations to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Section 1: Introduction and Regulatory Landscape
Q1: What is 5-fluoro-1-methyl-1H-pyrazol-4-amine, and why is impurity profiling critical?
5-fluoro-1-methyl-1H-pyrazol-4-amine is a fluorinated heterocyclic amine, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This process is critical because even trace amounts of impurities can impact the safety, efficacy, and stability of the final product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities to ensure patient safety.[4][5][6]
Q2: What are the regulatory expectations for impurity analysis according to ICH guidelines?
The ICH provides a framework for impurity control in new drug substances, primarily through guidelines Q3A(R2) and Q3B(R2).[4][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[4][5]
Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10%.[4][5]
Qualification Threshold: The level at which an impurity's biological safety must be established. This is typically 0.15%.[4][7]
Your analytical methods must be sensitive and specific enough to accurately quantify impurities at these levels.[4][8]
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10%
0.15%
> 2 g/day
0.03%
0.05%
0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[4][5]
Section 2: Common Impurities and Analytical Strategy
Q3: What types of impurities should I expect in 5-fluoro-1-methyl-1H-pyrazol-4-amine?
Impurities can be categorized based on their origin:[2][4]
Organic Impurities:
Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as precursors to the pyrazole ring.[4]
By-products: Resulting from side reactions during synthesis. For pyrazoles, this can include regioisomers (e.g., substitution at a different nitrogen atom).[9]
Degradation Products: Formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[4]
Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[4]
Residual Solvents: Solvents used during the manufacturing process. These are governed by ICH Q3C guidelines.[4]
Q4: What is a sound analytical strategy for identifying and controlling these impurities?
A multi-faceted approach is required. High-Performance Liquid Chromatography (HPLC) is typically the primary technique for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for volatile impurities and residual solvents. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.
Caption: Workflow for impurity analysis and characterization.
Q5: What is a good starting point for an RP-HPLC method for this compound?
Due to the polar and basic nature of the amine group, a reversed-phase (RP) method on a C18 column is a standard starting point. Peak tailing can be an issue due to the interaction of the protonated amine with residual silanol groups on the silica support.[10] Using a low-pH mobile phase and a buffer can mitigate this.
Experimental Protocol: Initial RP-HPLC Method
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-40 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV/PDA at 254 nm (or determined λmax).
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[11]
Parameter
Initial Condition
Rationale
Column
C18 (e.g., Zorbax, Luna)
Standard for retaining moderately polar to non-polar compounds.
Mobile Phase
Acetonitrile/Water with 0.1% Formic Acid
Acetonitrile provides good peak shape. Formic acid (pH ~2.7) ensures the amine is protonated and suppresses silanol interactions.
Detection
PDA Detector
Allows for peak purity analysis and determination of the optimal wavelength.
Temperature
30 °C
Provides stable and reproducible retention times.
Table 2: Recommended starting parameters for HPLC analysis.
Q6: I'm seeing significant peak tailing for my main amine peak. How can I fix this?
Peak tailing for basic compounds like amines is a classic HPLC problem.[10] Here is a troubleshooting guide:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q7: My retention times are drifting during a long sequence. What are the likely causes?
Retention time drift can compromise data integrity. The most common causes are:[12][13]
Potential Cause
Solution
Inadequate Column Equilibration
Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Mobile Phase Composition Change
If preparing mobile phase online, check pump performance.[12] Manually pre-mix solvents to rule out mixing issues. Ensure solvents are properly degassed.[10]
Temperature Fluctuations
Use a thermostatted column compartment and ensure the lab's ambient temperature is stable.[12]
Column Contamination/Aging
Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, use a guard column or replace the analytical column.[12][14]
Table 3: Common causes and solutions for HPLC retention time drift.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Q8: When is GC-MS a suitable technique for this analysis?
GC-MS is best suited for analyzing thermally stable and volatile compounds.[15] For 5-fluoro-1-methyl-1H-pyrazol-4-amine, its primary uses would be:
Residual Solvent Analysis: Essential for compliance with ICH Q3C.
Analysis of Volatile Starting Materials or By-products: If any precursors or potential low-molecular-weight impurities are volatile.
Derivatized Analysis: If the main compound and its non-volatile impurities can be made volatile through a chemical derivatization process (e.g., silylation).[15]
Q9: What are the expected mass fragmentation patterns for pyrazole compounds?
Understanding fragmentation is key to identifying pyrazole-containing structures in a mass spectrum. Common fragmentation pathways for pyrazoles include:[16][17]
Loss of HCN: A characteristic fragmentation, leading to a loss of 27 Da.[16]
Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule (28 Da).[16]
Cleavage of Substituents: The methyl group (loss of 15 Da) or other side chains can be readily cleaved.
For 5-fluoro-1-methyl-1H-pyrazol-4-amine, one would expect to see fragments corresponding to the loss of these neutral molecules from the molecular ion.
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q10: Why is ¹⁹F NMR particularly useful for analyzing this compound?
¹⁹F NMR is a powerful tool for fluorinated pharmaceuticals for several reasons:[18][19]
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
Wide Chemical Shift Range: The ¹⁹F chemical shift range is much larger (~±300 ppm) than for ¹H (~10 ppm), which dramatically reduces signal overlap.[18] This means even structurally similar impurities will likely have distinct, well-resolved signals.
Low Natural Abundance: Since fluorine is not naturally abundant in most biological or solvent matrices, the spectrum is very clean with no background signals.
You can use ¹⁹F NMR to detect and quantify fluorine-containing impurities, even at very low levels, that might be hidden under the large API signals in a ¹H NMR spectrum.[18][20]
Q11: I can't see low-level impurities in my ¹H NMR spectrum. What should I do?
This is a common challenge due to the large dynamic range between the API and impurity signals.
Increase the Number of Scans: Signal-to-noise ratio increases with the square root of the number of scans. This can help pull small signals out of the baseline.[21]
Use ¹⁹F NMR: As discussed, this is the ideal solution if the impurities are also fluorinated.[18]
Solvent Suppression: If impurity signals are obscured by residual solvent peaks, solvent suppression techniques can be employed.[21]
LC-NMR: For complex mixtures, coupling HPLC with NMR (LC-NMR) allows for the physical separation of impurities before NMR analysis, providing clean spectra for individual components.[15]
Section 6: Method Validation
Q12: Which parameters must be validated for an impurity quantification method?
According to ICH Q2(R1) guidelines, a quantitative impurity method must be validated for several key performance characteristics to demonstrate its suitability for the intended purpose.[22]
Parameter
Purpose
Brief Description of Assessment
Specificity
To ensure the method can separate and detect the impurities from the API and each other.
Analyze spiked samples containing the API and all known impurities. For unknown impurities, perform forced degradation studies.[8][22]
Limit of Detection (LOD)
The lowest amount of an impurity that can be detected.
Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of an impurity that can be quantified with acceptable precision and accuracy.
Typically determined at a signal-to-noise ratio of 10:1. Must be at or below the Reporting Threshold.[1]
Linearity
To demonstrate a proportional relationship between impurity concentration and analytical response.
Analyze a series of solutions with varying impurity concentrations (e.g., from LOQ to 120% of the specification limit).
Accuracy
The closeness of the measured value to the true value.
Analyze samples spiked with known amounts of impurities at different concentration levels.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements.
Repeatability: multiple measurements on the same sample on the same day. Intermediate Precision: measurements on different days, with different analysts, or on different equipment.[22]
Robustness
The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters like mobile phase pH, column temperature, and flow rate and observe the effect on the results.[1]
Table 4: Key validation parameters for an impurity method as per ICH Q2(R1).[1][8][22]
References
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
Validation of Impurity Methods, Part II. (2014, August 22).
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
Working Towards Better Pharmaceutical Impurity Testing. LGC Standards.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024, November 11). MDPI.
Quality guidelines: impurities. European Medicines Agency (EMA).
Interpreting and troubleshooting anomalous HPLC results? (2020, November 11). ResearchGate.
HPLC Troubleshooting Guide.
Analytical Methods.
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
HPLC Troubleshooting. Scribd.
New NMR Tools for Impurity Analysis. (2016, June 24). Research Explorer - The University of Manchester.
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed.
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024, June 6).
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. PMC.
The Definitive Guide to the Structural Elucidation of 5-fluoro-1-methyl-1H-pyrazol-4-amine: An In-Depth Comparison of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of pharmacophore design, valued for its metabolic stability and versa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of pharmacophore design, valued for its metabolic stability and versatile biological activity.[1] The introduction of a fluorine atom, as in 5-fluoro-1-methyl-1H-pyrazol-4-amine, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[2] However, the precise placement of substituents on the pyrazole ring is critical to its function, necessitating unambiguous structural characterization. This guide provides a comprehensive comparison of analytical techniques for the definitive structural elucidation of 5-fluoro-1-methyl-1H-pyrazol-4-amine, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While a suite of analytical techniques can provide pieces of the structural puzzle, only single-crystal X-ray crystallography delivers a direct, three-dimensional visualization of the molecule. This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and the absolute connectivity of atoms. For a molecule like 5-fluoro-1-methyl-1H-pyrazol-4-amine, where isomeric ambiguity is a significant concern, X-ray crystallography provides irrefutable evidence of the substitution pattern on the pyrazole ring.[3][4]
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. This method not only reveals the intramolecular structure but also provides invaluable insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and can influence the compound's physical properties.[5][6][7]
A Comparative Analysis of Analytical Techniques
While X-ray crystallography is the definitive method, a comprehensive characterization of 5-fluoro-1-methyl-1H-pyrazol-4-amine relies on a combination of techniques. Each method offers unique insights, and their collective data provides a holistic understanding of the compound.
Analytical Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography
Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.
Unambiguous and definitive structural elucidation.[8][9]
Requires a suitable single crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Information about the chemical environment of magnetically active nuclei, providing insights into connectivity and the number of different types of atoms.
Excellent for determining the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom.[10]
Can be challenging to definitively assign isomeric structures without extensive 2D NMR experiments and comparison to known compounds.
Mass Spectrometry (MS)
Provides the molecular weight of the compound and information about its fragmentation pattern.
High sensitivity and accuracy in determining molecular mass.
Does not provide direct information about the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Quick and simple method to confirm the presence of key functional groups like N-H (amine) and C-F bonds.[11]
Provides limited information about the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Provides information about the electronic transitions within the molecule, which are related to the extent of conjugation.
Can be used to study the electronic properties of the molecule.[4]
Generally provides limited structural information on its own.
Experimental Protocol: Single-Crystal X-ray Diffraction of 5-fluoro-1-methyl-1H-pyrazol-4-amine
The following protocol outlines the key steps for the successful crystallographic analysis of the title compound.
1. Crystal Growth:
Objective: To obtain a single crystal of suitable size and quality for X-ray diffraction.
Methodology:
Dissolve a small amount of purified 5-fluoro-1-methyl-1H-pyrazol-4-amine in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with a less polar solvent like hexane).
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
Alternatively, vapor diffusion can be used by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
2. Data Collection:
Objective: To collect a complete set of diffraction data from the single crystal.
Methodology:
Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
Place the mounted crystal on a single-crystal X-ray diffractometer.
Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential crystal decay.[7]
Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and lattice parameters.
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
Methodology:
Integrate the raw diffraction images to obtain a list of reflection intensities.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model using full-matrix least-squares refinement against the experimental data. This process involves adjusting the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
Validate the final crystal structure using crystallographic software to check for any inconsistencies or errors. The final structure is typically deposited in the Cambridge Structural Database (CSD).[12][13]
A Comprehensive Guide to the Reactivity of 5-Fluoro-1-methyl-1H-pyrazol-4-amine vs. Conventional Aminopyrazoles
Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and oncology drugs[1]. The 4-aminopyrazole moiety offers unique hy...
Author: BenchChem Technical Support Team. Date: April 2026
Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and oncology drugs[1]. The 4-aminopyrazole moiety offers unique hydrogen-bonding capabilities and structural rigidity. However, optimizing the metabolic stability and fine-tuning the basicity of the amino group often requires strategic halogenation. The introduction of a fluorine atom at the C5 position—yielding 5-fluoro-1-methyl-1H-pyrazol-4-amine—profoundly alters the electronic landscape of the pyrazole ring compared to its non-fluorinated counterpart, 1-methyl-1H-pyrazol-4-amine[2].
This guide objectively compares the reactivity profiles of these two building blocks and provides field-proven methodologies for handling the unique electronic demands of fluorinated aminopyrazoles.
Structural and Electronic Causality
When comparing 5-fluoro-1-methyl-1H-pyrazol-4-amine to conventional aminopyrazoles, the primary differentiator is the profound electronic modulation exerted by the C5 fluorine atom. The reactivity of the molecule is governed by two competing forces:
Inductive Electron Withdrawal (-I Effect): Fluorine’s high electronegativity pulls electron density away from the pyrazole
π
-system. This significantly reduces the electron density at the adjacent 4-amino group, lowering its pKa and dampening its nucleophilicity.
Resonance Donation (+M Effect): The lone pairs on the fluorine atom can donate back into the pyrazole ring. While this effect is weaker than the inductive withdrawal, it provides critical stability to the electron-deficient ring, protecting it against oxidative degradation during complex cross-coupling or derivatization steps[2].
Electronic effects of the 5-fluoro substituent on pyrazol-4-amine reactivity.
Comparative Reactivity Data
To effectively design synthetic routes, researchers must account for these electronic shifts. The table below summarizes the quantitative and qualitative differences in reactivity between the fluorinated and non-fluorinated analogs.
Property
1-Methyl-1H-pyrazol-4-amine
5-Fluoro-1-methyl-1H-pyrazol-4-amine
Mechanistic Causality
Nucleophilicity (4-NH
2
)
High
Moderate
Fluorine's strong -I effect withdraws electron density from the nitrogen lone pair, making it less available for nucleophilic attack.
Oxidative Stability
Low to Moderate
High
The +M resonance effect of fluorine stabilizes the heterocycle, preventing rapid oxidation commonly seen in electron-rich aminopyrazoles.
Imine Formation Rate
Fast (< 30 min)
Slow (~ 2 hours)
Reduced basicity requires extended reaction times and acidic catalysis (e.g., AcOH) to drive the equilibrium forward[3].
Electrophilic Aromatic Substitution (C3)
Fast
Slow
The overall electron-withdrawing nature of the fluorinated ring deactivates the C3 position toward electrophiles[2].
Experimental Protocol: Reductive Amination
Because 5-fluoro-1-methyl-1H-pyrazol-4-amine exhibits reduced nucleophilicity, standard amidation or reductive amination protocols must be aggressively optimized. The following self-validating protocol details the reductive amination of 5-fluoro-1-methyl-1H-pyrazol-4-amine with a standard ketone (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) to synthesize complex sulfonylurea precursors[3].
Step-by-step reductive amination workflow optimized for 5-fluoro-aminopyrazoles.
Step-by-Step Methodology
Substrate Dissolution: Dissolve 1.0 eq (e.g., 19.8 mmol) of 5-fluoro-1-methyl-1H-pyrazol-4-amine hydrochloride in 1,2-dichloroethane (DCE) to achieve a 0.5–1.0 M concentration. Add glacial acetic acid (AcOH) (approx. 10% v/v).
Causality Note: The AcOH is critical; the reduced basicity of the fluorinated amine means it cannot efficiently attack the carbonyl carbon without prior protonation of the ketone to increase its electrophilicity.
Electrophile Addition: Add 1.0 eq of tert-butyl 3-oxopiperidine-1-carboxylate to the stirring solution.
Imine Formation (Self-Validation Step): Stir the reaction mixture at room temperature for exactly 2 hours[3].
Validation: Do not proceed until LC-MS or TLC confirms >95% consumption of the amine. If using the non-fluorinated 1-methyl-1H-pyrazol-4-amine, this step takes only 30 minutes. The mandatory 2-hour window is a direct consequence of the fluorine -I effect dampening the initial nucleophilic attack.
Reduction: Cool the mixture to 0 °C to control the exotherm and prevent over-reduction of the unreacted ketone. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)
3
).
Quench and Isolation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench with saturated aqueous NaHCO
3
, extract with dichloromethane, dry over Na
2
SO
4
, and purify via flash chromatography.
Applications in Drug Discovery
The strategic incorporation of the 5-fluoro group is not merely a synthetic hurdle; it is a deliberate design choice to improve pharmacokinetic properties. The tempered nucleophilicity and enhanced oxidative stability make 5-fluoro-1-methyl-1H-pyrazol-4-amine an ideal building block for synthesizing complex sulfonylurea derivatives, which act as potent inflammasome inhibitors[3]. Furthermore, the fluorine atom can participate in multipolar interactions within the binding pockets of target kinases, improving binding affinity and metabolic half-life compared to unfluorinated analogs[1][2].
validation of the biological target of 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives
Title: Validation of the Biological Target of 5-Fluoro-1-Methyl-1H-Pyrazol-4-Amine Derivatives: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Applic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of the Biological Target of 5-Fluoro-1-Methyl-1H-Pyrazol-4-Amine Derivatives: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Prepared By: Senior Application Scientist
Introduction & Mechanistic Overview
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a central driver of innate immunity, heavily implicated in the pathogenesis of diverse inflammatory, metabolic, and neurodegenerative disorders[1]. While first-generation sulfonylurea inhibitors (such as MCC950) demonstrated profound efficacy in vitro, their clinical progression was largely halted due to hepatotoxicity, which structural studies attributed to their furan moieties[2][3].
To overcome these liabilities, next-generation molecules incorporating a 5-fluoro-1-methyl-1H-pyrazol-4-amine derivative core have emerged. The pyrazole nucleus provides critical
π
-CH2 interactions within the kinase binding pocket, maintaining nanomolar potency while eliminating the structural motifs responsible for drug-induced liver injury (DILI)[4][5].
Mechanistically, these pyrazole derivatives do not inhibit the "priming" step of NLRP3 activation, nor do they block upstream potassium efflux[6]. Instead, they directly target the NACHT domain of the NLRP3 protein. By binding non-covalently to the Walker B motif, these derivatives prevent NLRP3 from hydrolyzing ATP to ADP. This locks the receptor in an inactive conformation, halting the oligomerization of the adapter protein ASC and the subsequent cleavage of pro-caspase-1[6].
Fig 1: Mechanism of action for 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives inhibiting NLRP3.
Comparative Performance: Pyrazole Derivatives vs. Alternatives
When evaluating NLRP3 inhibitors for preclinical development, researchers must balance potency, pharmacokinetic (PK) stability, and safety. The table below synthesizes the comparative performance of 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives against benchmark alternatives.
Compound Class
Representative Molecule
Primary Target Domain
IC50 (IL-1β Release)
Oral Bioavailability (Mouse)
Hepatotoxicity Risk
Pyrazole-Sulfonylureas
NT-0249 / N14 analogs
NLRP3 (Walker B NACHT)
25 - 35 nM
>85%
Low (Furan-free)
First-Gen Sulfonylureas
MCC950
NLRP3 (Walker B NACHT)
8 - 10 nM
~50-60%
High (Phase II halted)
Thiazolidinediones
CY-09
NLRP3 (Walker A NACHT)
~1000 - 5000 nM
Moderate
Low
Beta-sulfonyl nitriles
Dapansutrile (OLT1177)
NLRP3 (ATPase domain)
~30 - 50 nM
High
Low (Clinical Phase II)
Application Insight: While MCC950 remains the gold standard for in vitro tool compounds due to its single-digit nanomolar potency, its in vivo utility is severely compromised by toxicity[2]. The 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives sacrifice a marginal degree of absolute potency to achieve a vastly superior safety and PK profile, making them the preferred choice for translational in vivo models[4][5].
To rigorously validate the biological target of these derivatives, assays must be designed as self-validating systems. This means distinguishing true direct NLRP3 inhibition from upstream interference (e.g., blocking NF-κB priming) or downstream interference (e.g., direct caspase-1 inhibition).
Fig 2: Standardized self-validating workflow for evaluating NLRP3 inflammasome inhibitors.
Purpose: To prove that the derivative selectively inhibits NLRP3 without affecting the NLRC4 or AIM2 inflammasomes.
Causality & Logic: Macrophages require two signals to release IL-1β. Signal 1 (LPS) upregulates pro-IL-1β and NLRP3 via NF-κB. Signal 2 (ATP or Nigericin) triggers K+ efflux, assembling the NLRP3 complex. By running parallel arms with Flagellin (activates NLRC4) and poly(dA:dT) (activates AIM2), we create a self-validating matrix. If the compound only blocks ATP-induced IL-1β, it is a true, specific NLRP3 inhibitor.
Step-by-Step Methodology:
Cell Preparation: Seed Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells at
1×105
cells/well in a 96-well plate.
Signal 1 (Priming): Incubate cells with 100 ng/mL LPS for 3 hours. Rationale: This ensures the intracellular pool of pro-IL-1β is saturated before the inhibitor is introduced, ruling out false positives caused by transcriptional suppression.
Compound Incubation: Aspirate media. Add fresh media containing the 5-fluoro-1-methyl-1H-pyrazol-4-amine derivative (dose-response: 1 nM to 10 μM), Vehicle (0.1% DMSO), or Positive Control (MCC950, 1 μM). Incubate for 30 minutes.
Signal 2 (Activation Matrix):
Arm A (NLRP3): Add 5 mM ATP for 45 minutes.
Arm B (NLRC4 Control): Transfect 1 μg/mL ultra-pure flagellin using Lipofectamine for 4 hours.
Arm C (AIM2 Control): Transfect 1 μg/mL poly(dA:dT) for 4 hours.
Readout: Collect supernatants. Quantify IL-1β via ELISA and assess pyroptosis via LDH release assay.
Validation Check: The assay is only valid if Arms B and C show robust IL-1β release equivalent to the Vehicle control, proving the compound does not directly inhibit Caspase-1 or Gasdermin D.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: To demonstrate direct physical engagement between the derivative and the NLRP3 protein inside a living cell.
Causality & Logic: Functional assays (Protocol 1) prove pathway inhibition, but not direct binding. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. This proves the compound directly interacts with NLRP3 in its native cellular environment, ruling out off-target kinase inhibition.
Step-by-Step Methodology:
Incubation: Treat LPS-primed THP-1 cells with 1 μM of the pyrazole derivative or DMSO vehicle for 1 hour at 37°C.
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: This controlled heating denatures unbound proteins, which subsequently precipitate.
Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured proteins.
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an anti-NLRP3 antibody.
Validation Check: A positive target engagement is confirmed if the melting temperature (
Tm
) of NLRP3 in the compound-treated group is significantly shifted (typically
ΔTm>2−3
°C) compared to the DMSO control.
Conclusion
The structural evolution from first-generation sulfonylureas to 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives represents a critical leap in NLRP3 targeted therapeutics. By replacing the hepatotoxic furan ring with a pyrazole moiety, these compounds maintain high-affinity interactions with the NACHT domain while securing the pharmacokinetic safety required for advanced in vivo and clinical applications.
References
Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases.
Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis.
NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI.
Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium[(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework.
Advanced SAR Comparison Guide: 5-Fluoro-1-methyl-1H-pyrazol-4-amine vs. Traditional Pyrazole Analogs
Executive Summary In modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, frequently utilized in the design of kinase inhibitors and immunomodulators. However, traditional pyrazoles often suffer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, frequently utilized in the design of kinase inhibitors and immunomodulators. However, traditional pyrazoles often suffer from metabolic liabilities and suboptimal membrane permeability. The introduction of a fluorine atom at the C5 position—specifically yielding 5-fluoro-1-methyl-1H-pyrazol-4-amine —represents a strategic bioisosteric upgrade. This guide objectively compares the physicochemical and pharmacological performance of 5-fluoro-1-methyl-1H-pyrazol-4-amine against its non-fluorinated and chlorinated alternatives, providing actionable structure-activity relationship (SAR) insights and validated experimental protocols for drug development professionals.
Physicochemical Profiling: The Causality of Fluorination
The substitution of a hydrogen atom with a fluorine atom at the C5 position of the pyrazole ring is not merely a steric adjustment; it fundamentally alters the electronic landscape of the molecule[1]. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect), which directly impacts the adjacent amine at the C4 position.
Comparative Performance Data
The following table summarizes the calculated and observed physicochemical differences between 5-fluoro-1-methyl-1H-pyrazol-4-amine and its primary structural alternatives.
Moderate (Risk of reactive intermediate formation)
Nucleophilicity of C4-Amine
High
Moderate-Low
Low
Mechanistic Insights
pKa Modulation & Permeability: The fluorine atom significantly lowers the pKa of the C4-amine. A less basic amine reduces non-specific binding (such as hERG channel liability) and increases the proportion of the un-ionized species at physiological pH, thereby enhancing passive membrane permeability.
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich C5 position of pyrazoles for oxidation. Fluorine, being highly stable and resistant to oxidative cleavage, acts as a metabolic shield, prolonging the compound's half-life [2].
Steric Considerations: While chlorine also blocks metabolism, its larger van der Waals radius (1.75 Å) can induce severe steric clashes in tight kinase hinge-binding pockets. Fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), allowing the scaffold to maintain optimal binding conformations without steric penalty.
SAR Logic Tree: Impact of C5 and N1 substitutions on pyrazole physicochemical properties.
SAR Case Studies in Drug Development
Application 1: NLRP3 Inflammasome Inhibitors
In the development of sulfonylurea derivatives targeting the NLRP3 inflammasome, 5-fluoro-1-methyl-1H-pyrazol-4-amine has been utilized as a critical building block to overcome the poor pharmacokinetic profiles of earlier generation inhibitors [3]. The incorporation of the fluorinated pyrazole into the sulfonylurea backbone prevents rapid clearance while maintaining the precise hydrogen-bonding network required to lock the NLRP3 protein in its inactive conformation.
Application 2: Kinase Inhibitors (e.g., CDK2)
In the pursuit of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, researchers have employed bioisosteric replacement strategies utilizing pyrazole-derived groups [4]. When comparing non-fluorinated pyrazoles to their 5-fluoro counterparts, the fluorinated analogs consistently demonstrate superior target residence time. The electron-withdrawing fluorine strengthens the hydrogen bond donor capacity of the adjacent NH (once coupled), optimizing interactions with the kinase hinge region (e.g., Leu83 in CDK2).
Experimental Methodologies
Because the C5-fluorine deactivates the nucleophilicity of the C4-amine, traditional Nucleophilic Aromatic Substitution (SNAr) reactions often fail or require prohibitively harsh conditions. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the validated standard for incorporating this building block.
Protocol A: Buchwald-Hartwig Amination Workflow
This protocol is designed as a self-validating system, ensuring that unreacted starting materials do not confound subsequent biological assays.
Reagents & Materials:
5-Fluoro-1-methyl-1H-pyrazol-4-amine (1.0 equiv)
Aryl/Heteroaryl Halide (1.1 equiv)
Pd2(dba)3 (0.05 equiv)
Xantphos or BrettPhos (0.10 equiv)
Cs2CO3 (2.0 equiv)
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, 5-fluoro-1-methyl-1H-pyrazol-4-amine, Pd2(dba)3, Xantphos, and Cs2CO3.
Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst poisoning by oxygen.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours. Causality note: The elevated temperature and strong bidentate ligand (Xantphos) are strictly required to force the reductive elimination step, overcoming the poor nucleophilicity of the fluorinated amine.
Workup & Validation: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via reverse-phase Prep-HPLC.
Self-Validation Check: Confirm product identity and purity (>95%) via LC-MS and 1H/19F-NMR. The disappearance of the broad primary amine singlet (~4.0 ppm) and the presence of a characteristic 19F doublet confirm successful coupling.
Protocol B: In Vitro Microsomal Stability Assay
To empirically validate the metabolic shielding provided by the C5-fluorine, perform a comparative liver microsome stability assay.
Incubation: Incubate the 5-fluoro analog and the non-fluorinated baseline compound (1 µM each) with human liver microsomes (HLM, 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37 °C.
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Experimental workflow for synthesizing and validating 5-fluoro-pyrazole derivatives.
References
Mykhailiuk, P. K. (2020).1. Chemical Reviews, 121(3), 1670–1715. American Chemical Society.
Comparative Efficacy of 5-Fluoro-1-methyl-1H-pyrazol-4-amine-Based Inhibitors vs. First-Generation NLRP3 Modulators
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a master regulator of the innate immune system. Its aberrant activation is a primary driver in a spectrum of inflammatory, autoimmune, and metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a master regulator of the innate immune system. Its aberrant activation is a primary driver in a spectrum of inflammatory, autoimmune, and metabolic disorders, including non-alcoholic steatohepatitis (NASH), Alzheimer’s disease, and gout. While first-generation sulfonylurea-based inhibitors like MCC950 demonstrated profound preclinical efficacy, their clinical translation was severely hindered by dose-limiting hepatotoxicity and off-target effects.
To overcome these translational barriers, drug development professionals have engineered next-generation inhibitors utilizing a 5-fluoro-1-methyl-1H-pyrazol-4-amine pharmacophore. This guide provides an in-depth comparative analysis of these novel derivatives against legacy inhibitors, detailing their structural advantages, efficacy profiles, and the rigorous, self-validating experimental protocols required for their evaluation.
Structural Rationale & Mechanistic Grounding
The transition from first-generation sulfonylureas to 5-fluoro-1-methyl-1H-pyrazol-4-amine-based derivatives represents a significant leap in structure-based drug design. The incorporation of this specific fluorinated pyrazole moiety serves two critical mechanistic functions:
Enhanced Metabolic Stability: First-generation inhibitors often suffered from rapid clearance due to hepatic glucuronidation and CYP450-mediated oxidation. The introduction of a strongly electronegative fluorine atom onto the pyrazole ring blocks these metabolically labile sites, significantly extending the compound's half-life and improving its lipophilicity for better cellular penetrance.
Precision Target Engagement: MCC950 binds to the NACHT domain of NLRP3, but its structural flexibility allows for promiscuous binding to off-target proteins, most notably , which is hypothesized to contribute to its clinical hepatotoxicity. The 5-fluoro-1-methyl-1H-pyrazol-4-amine moiety provides a rigid, sterically optimized scaffold that selectively locks the NLRP3 NACHT domain in an inactive, closed conformation. This prevents the ATP-dependent oligomerization required for ASC (Apoptosis-associated speck-like protein containing a CARD) recruitment, effectively neutralizing the inflammasome without interfering with CA2.
Fig 1: Mechanism of NLRP3 inflammasome activation and targeted inhibition at the NACHT domain.
Comparative Efficacy Analysis
When benchmarking the efficacy of against legacy alternatives, researchers must evaluate both on-target potency and off-target safety profiles. The table below summarizes the quantitative and qualitative performance metrics across three generations of NLRP3 modulators.
Pharmacological Parameter
Glyburide (Non-Specific)
MCC950 (First-Gen Specific)
5-Fluoro-1-methyl-1H-pyrazol-4-amine Derivatives
NLRP3 IC₅₀ (In Vitro)
~10 - 50 µM
~7.5 nM
< 5.0 nM
Primary Mechanism
Weak NACHT domain interaction
NACHT domain binder
Optimized NACHT domain binder
Metabolic Half-Life (t₁/₂)
Moderate
Short (High hepatic clearance)
Extended (Fluorine-stabilized)
Major Off-Target Effects
K⁺ ATP channels (Hypoglycemia)
Carbonic Anhydrase 2 (CA2)
Highly selective (Minimal CA2 binding)
Hepatotoxicity Risk
Low
High (Elevated liver enzymes)
Low (Preclinically validated)
In Vivo Efficacy Dose
> 50 mg/kg
10 - 20 mg/kg
1 - 5 mg/kg
Experimental Protocols for Inhibitor Validation
To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the evaluation of these inhibitors must follow a self-validating workflow. The protocols below are designed to explicitly uncouple the transcriptional priming phase (Signal 1) from the assembly phase (Signal 2), proving that the compound acts as a direct structural inhibitor rather than a broad immunosuppressant.
Purpose: To quantify the specific inhibition of NLRP3 oligomerization without confounding effects on NF-κB-mediated transcription.
Cell Preparation: Seed THP-1 human monocytes at
1×105
cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Priming (Signal 1): Replace media and treat cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours.
Causality Note: LPS activates TLR4, inducing the NF-κB-dependent transcription of NLRP3 and pro-IL-1β. Crucially, inhibitors are withheld during this step to prove they do not simply block general gene transcription.
Inhibitor Incubation: Wash the cells with PBS and incubate with serial dilutions of the 5-fluoro-1-methyl-1H-pyrazol-4-amine derivative (ranging from 0.1 nM to 1 µM) for 30 minutes.
Activation (Signal 2): Introduce 10 µM Nigericin for 45 minutes.
Causality Note: Nigericin acts as a potassium ionophore, triggering the K⁺ efflux that serves as the canonical trigger for NLRP3 oligomerization.
Readout & Validation: Quantify mature IL-1β secretion in the supernatant via ELISA. Perform a parallel Lactate Dehydrogenase (LDH) release assay. Self-Validation: If LDH levels are high, the drop in IL-1β is an artifact of cellular cytotoxicity, not specific NLRP3 inhibition.
Protocol B: BRET Assay for Target Engagement & Oligomerization
Purpose: To mechanically validate that the compound prevents the physical assembly of the inflammasome complex.
Transfection: Co-transfect HEK293T cells with plasmids encoding NLRP3 fused to a bioluminescent donor (Renilla Luciferase) and a fluorescent acceptor (Yellow Fluorescent Protein, YFP).
Treatment: Incubate the transfected cells with the inhibitor (10 nM) for 1 hour, followed by an activation trigger (e.g., ATP).
Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a microplate reader.
Causality Note: A high BRET signal indicates close physical proximity (oligomerization) of the NLRP3 monomers. A dose-dependent decrease in the BRET signal confirms that the 5-fluoro-1-methyl-1H-pyrazol-4-amine derivative successfully locks the NACHT domain, physically preventing the conformational change required for assembly.
Fig 2: Staged experimental workflow for the validation of next-generation NLRP3 inhibitors.
Conclusion & Translational Outlook
The evolution of NLRP3 inhibitors from MCC950 to 5-fluoro-1-methyl-1H-pyrazol-4-amine-based derivatives represents a masterclass in rational drug design. By leveraging the specific steric and electronic properties of the fluorinated pyrazole ring, researchers have successfully decoupled potent anti-inflammatory efficacy from the dose-limiting hepatotoxicity and off-target CA2 inhibition that plagued earlier clinical trials. Supported by robust, self-validating experimental workflows, these compounds offer a highly promising, translationally viable path forward for the treatment of inflammasome-driven pathologies.
References
A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target
Source: PubMed Central (PMC), National Institutes of Health.
URL:[Link][1]
SULFONYLUREA DERIVATIVES AND USES THEREOF - European Patent Office - EP 3983407 B1
Source: European Patent Office (EPO) / Espacenet.
URL:[Link][2]
Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome
Source: European Journal of Pharmacology (via PubMed).
URL:[Link][3]
A Comparative Guide to Analytical Techniques for the Quality Control of 5-fluoro-1-methyl-1H-pyrazol-4-amine
Introduction 5-fluoro-1-methyl-1H-pyrazol-4-amine is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-fluoro-1-methyl-1H-pyrazol-4-amine is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structural integrity, purity, and consistency are paramount to the safety and efficacy of the final drug product. Consequently, a robust and well-defined quality control (QC) strategy is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of analytical techniques for the comprehensive quality control of 5-fluoro-1-methyl-1H-pyrazol-4-amine. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding our recommendations in established scientific principles and regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven framework for ensuring the quality of this critical pharmaceutical intermediate.
The core quality attributes to be assessed are:
Identity: Confirmation of the correct chemical structure.
Purity & Impurities: Detection and quantification of any process-related impurities, degradation products, or residual solvents.
Assay: Accurate determination of the concentration or content of the substance.
Physicochemical Characteristics: Evaluation of properties like melting point and thermal stability.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical technique is a critical decision driven by the specific quality attribute being measured. No single method is sufficient; rather, an orthogonal set of techniques provides a comprehensive quality profile.
Chromatographic Techniques: The Workhorses for Purity and Assay
Chromatographic methods are indispensable for separating the target analyte from impurities, making them the gold standard for purity and assay determination.
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like our target molecule.
Expertise & Causality: The pyrazole core provides a degree of non-polar character, making it well-suited for retention on a C18 stationary phase.[3][4] The primary amine group (pKa ~4-5) can cause peak tailing due to its interaction with residual silanols on the silica support. To counteract this, the mobile phase is typically acidified with agents like trifluoroacetic acid (TFA) or formic acid. This protonates the amine, ensuring a single ionic state, and also protonates the silanols, minimizing secondary interactions and leading to sharp, symmetrical peaks.[3][4] A photodiode array (PDA) detector is preferred as it can assess peak purity and help in the initial identification of impurities by comparing their UV spectra against the main component.[5][6]
Trustworthiness: Method validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the data.[5][6] This involves a systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness.[7][8][9]
GC is the preferred method for analyzing volatile and semi-volatile substances, making it ideal for the quantification of residual solvents (ICH Q3C).[1]
Expertise & Causality: Direct analysis of 5-fluoro-1-methyl-1H-pyrazol-4-amine by GC can be challenging due to its relatively high boiling point and the presence of the polar amine group. However, it is the definitive technique for identifying and quantifying volatile organic impurities or residual solvents from the synthesis process (e.g., acetone, acetonitrile, toluene). A headspace autosampler coupled with a flame ionization detector (FID) provides high sensitivity for this purpose. For identifying unknown volatile impurities, coupling GC with a mass spectrometer (GC-MS) is the most powerful approach.[10][11]
Spectroscopic Techniques: The Keys to Structural Identity
Spectroscopic methods probe the molecular structure at an atomic level, providing unambiguous confirmation of identity.
NMR is the most powerful tool for the complete structural elucidation of organic molecules. For this specific compound, a suite of experiments is recommended.
Expertise & Causality:
¹H NMR: Provides information on the number and environment of protons. We expect to see signals for the N-methyl group, the pyrazole ring proton, and the amine protons.
¹³C NMR: Identifies all unique carbon atoms in the molecule.
¹⁹F NMR: This is particularly crucial for fluorinated compounds.[12] It provides a highly sensitive and specific signal for the fluorine atom, confirming its presence and providing insights into its environment. A single peak is expected for the C-F bond.[13]
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all signals and confirm the connectivity of the molecule, leaving no doubt as to its identity.[14][15][16]
MS provides a highly accurate measurement of the molecular weight of the compound and its fragments, confirming the elemental composition.
Expertise & Causality: When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a tool for both separation and identification.[17] Electrospray ionization (ESI) in positive mode is ideal for LC-MS analysis, as the amine group is readily protonated to form [M+H]⁺. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, can determine the mass with sufficient accuracy (sub-ppm) to calculate the elemental formula, providing a very high degree of confidence in identification.[10][18]
Thermal techniques provide critical information on the stability, melting behavior, and solvent/water content of the material.
DSC measures the heat flow into or out of a sample as a function of temperature, making it ideal for determining the melting point and assessing purity.
Expertise & Causality: A sharp, well-defined melting endotherm is indicative of a highly pure crystalline substance.[19] The onset temperature of the melt is typically reported as the melting point. The presence of impurities broadens the melting peak and lowers the melting point, an effect that can be used to estimate purity via van't Hoff analysis.[20]
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and the presence of volatiles.
Expertise & Causality: A TGA thermogram will show mass loss at different temperatures corresponding to the evaporation of residual water or solvents, followed by decomposition at higher temperatures.[21][22] This allows for the quantification of total volatile content and establishes the thermal decomposition profile, which is critical information for handling and storage.
Comparative Performance Summary
The choice of technique depends on the specific analytical question. The table below provides a comparative overview to guide the selection process.
Not suitable for volatile compounds; requires reference standards for quantification.
HS-GC-FID
Residual Solvents
Very High
Very High (ppm)
High
Gold standard for volatiles; highly quantitative.
Not suitable for non-volatile analytes.
NMR (¹H, ¹³C, ¹⁹F)
Identity, Structure Elucidation
Absolute
Low (mg)
Low
Unambiguous structural information; no reference standard needed for identity.
Low throughput; requires significant expertise for interpretation.
LC-HRMS
Impurity Identification, Mol. Weight
Very High
Very High (ng/mL)
Moderate
Confirms elemental composition; excellent for unknown identification.
Quantification can be complex; expensive instrumentation.
DSC
Melting Point, Purity Estimation
Moderate
Low (mg)
High
Fast, accurate melting point determination.
Purity estimation is less accurate than HPLC; requires crystalline material.
TGA
Thermal Stability, Volatile Content
Low
Low (mg)
High
Quantifies total volatiles; determines decomposition temperature.
Not specific for which volatile is lost.
Integrated Quality Control Workflow
A robust QC strategy integrates these techniques into a logical sequence to build a complete picture of the material's quality.
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
References
NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
UPSpace - University of Pretoria. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative. Retrieved from [Link]
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]
BioProcess International. (2019). Points to Consider in Quality Control Method Validation and Transfer. Retrieved from [Link]
ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH guidelines: Quality. Retrieved from [Link]
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]
ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Retrieved from [Link]
ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
MDPI. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Retrieved from [Link]
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
ResearchGate. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
NIH. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved from [Link]
Journal of International Crisis and Risk Communication Research. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control. Retrieved from [Link]
Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]
Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pyrazoles
Introduction Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their diverse biological activities are vast,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their diverse biological activities are vast, encompassing anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their therapeutic profiles. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrazoles, supported by experimental data, to elucidate the profound impact of this unique halogen.
The "Fluorine Effect": Why This Halogen is a Game-Changer in Drug Design
The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, a phenomenon often referred to as the "fluorine effect". Understanding these principles is crucial to appreciating the comparative data that follows.
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability.
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable interactions within a biological target's binding pocket.[4] These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and even π-sulfur interactions, leading to more potent inhibition.[5]
Lipophilicity and Permeability: Introducing fluorine, particularly as a trifluoromethyl (CF3) group, significantly increases a molecule's lipophilicity. This can enhance its ability to cross cell membranes and reach its intracellular target. However, this effect must be carefully balanced to maintain adequate aqueous solubility.
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[6] This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with its biological target. For instance, the pKa of bis(trifluoromethyl)pyrazole is 7.5, significantly more acidic than its non-fluorinated counterparts which have pKa values around 14-15.[6]
Comparative Analysis of Biological Activities
The following sections compare fluorinated and non-fluorinated pyrazole analogs across different therapeutic areas, highlighting the quantitative differences in their biological potency.
Anti-inflammatory Activity: The Case of Celecoxib
Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure features a trifluoromethyl-substituted pyrazole ring. A trifluoromethyl analogue of celecoxib (TFM-C), with a second CF3 group, was found to have 205-fold lower COX-2 inhibitory activity.[7] However, in a mouse model of neuroinflammation (experimental autoimmune encephalomyelitis), TFM-C still reduced the severity of the disease, suggesting a COX-2-independent mechanism of action.[7] This highlights that fluorination can sometimes lead to different or unexpected biological activities.
Fluorination has been shown to significantly enhance the anticancer properties of pyrazole derivatives. The introduction of fluorine can lead to more potent and selective action against various cancer cell lines.
Compounds with fluoro groups showed superior activity[9][10]
Antimicrobial and Antifungal Activity
The incorporation of fluorine into the pyrazole scaffold has yielded compounds with significant antimicrobial and antifungal properties. The enhanced lipophilicity and electronic effects of fluorine can improve the compound's ability to penetrate microbial cell walls and inhibit essential enzymes.
In the realm of antifungal agents, fluoro-substituted pyrazoles have demonstrated a wide range of activities against phytopathogenic fungi.[11] For instance, certain fluorinated pyrazole aldehydes showed moderate to good inhibition of Sclerotinia sclerotiorum and Fusarium culmorum.[11]
Enzyme Inhibition: Cholinesterase Inhibitors for Alzheimer's Disease
The development of selective enzyme inhibitors is a critical area of drug discovery. Fluorinated pyrazoles have emerged as potent and selective inhibitors of butyrylcholinesterase (BuChE), an important target in the treatment of Alzheimer's disease.[4][5][12]
A series of pyrazole-5-fluorosulfate derivatives were synthesized and screened for their cholinesterase inhibitory activity. The lead compound, K3, exhibited potent and selective inhibition of BuChE with an IC50 value of 0.79 µM.[4][5][12] Molecular docking studies revealed that the fluorosulfate group enhanced binding affinity through a π-sulfur interaction with a tryptophan residue in the enzyme's active site.[4][5]
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are representative protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anticancer activity of novel compounds by measuring cell viability.
Protocol:
Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated pyrazoles) in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol is used to determine the inhibitory potency of compounds against enzymes like acetylcholinesterase (AChE) and BuChE.
Protocol:
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental and Biological Processes
To better understand the workflows and interactions discussed, the following diagrams are provided.
Caption: Fluorine enhances binding affinity to a biological target.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold is a powerful and well-validated strategy in medicinal chemistry. As demonstrated by the comparative data, fluorination frequently leads to significant enhancements in biological activity, including increased potency, improved metabolic stability, and altered selectivity. These improvements stem from the unique physicochemical properties of the fluorine atom, which can favorably modulate a molecule's interaction with its biological target. While the effects of fluorination must be evaluated on a case-by-case basis, it remains an indispensable tool for researchers and scientists in the ongoing development of novel and more effective pyrazole-based therapeutics.
References
Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025, October 27). [Source not further specified].
Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022). [Source not further specified].
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate.
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022, July 28). [Source not further specified].
Álvarez-Pérez, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552.
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022, July 28). Taylor & Francis.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023, May 26). MDPI.
Desai, N., Vaghani, H., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). [Source not further specified].
di Penta, A., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 8(12), e83119.
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (n.d.). ResearchGate.
Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. (2022, April 6). MDPI.
Enzyme inhibition by fluoro compounds. (2025, September 19). ResearchGate.
Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. (2019, April 25). MDPI.
Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. (2025, May 4). ResearchGate.
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018, April 17). ResearchGate.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). [Source not further specified].
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). RSC Publishing.
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). [Source not further specified].
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega.
A Comparative Guide to the In Vitro ADME Profiling of Novel 5-Fluoro-1-Methyl-1H-Pyrazol-4-Amine Derivatives
A Senior Application Scientist's Guide for Drug Discovery Researchers In the landscape of modern drug discovery, particularly in fields like oncology and inflammation, pyrazole-containing scaffolds are of significant int...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Drug Discovery Researchers
In the landscape of modern drug discovery, particularly in fields like oncology and inflammation, pyrazole-containing scaffolds are of significant interest due to their versatile binding capabilities and synthetic tractability.[1] The 5-fluoro-1-methyl-1H-pyrazol-4-amine core represents a promising starting point for novel therapeutics, potentially kinase inhibitors. However, promising biological activity is only one facet of a successful drug candidate. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME) properties—is equally critical. Poor ADME characteristics are a leading cause of costly late-stage clinical failures.
This guide provides a comprehensive framework for the early-stage in vitro assessment of ADME properties for a novel series of 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives. Rather than merely listing protocols, we will delve into the causality behind experimental choices and the interpretation of data. To ground our analysis in a real-world context, we will compare the hypothetical data of our novel derivatives against Crizotinib , a well-established pyrazole-containing anaplastic lymphoma kinase (ALK) inhibitor, which serves as a relevant benchmark for this chemical space.[2][3]
The Central Role of Early In Vitro ADME Assessment
The goal of early ADME profiling is not to find a perfect molecule but to enable a robust "design-make-test-analyze" cycle. By identifying potential liabilities such as low solubility, high metabolic turnover, or poor permeability early on, medicinal chemists can make informed decisions to optimize molecular properties in parallel with potency. This iterative process is fundamental to developing a drug candidate with a balanced profile of efficacy, safety, and developability.
This guide will focus on five key in vitro ADME assays that form the cornerstone of early drug discovery profiling:
Kinetic Aqueous Solubility: The foundation of absorption.
Cellular Permeability (Caco-2 Assay): A predictor of intestinal absorption.
Metabolic Stability (Human Liver Microsomes): An indicator of hepatic clearance.
Plasma Protein Binding (Rapid Equilibrium Dialysis): Determining the fraction of free, active drug.
Cytochrome P450 (CYP) Inhibition: Assessing the potential for drug-drug interactions.
Kinetic Aqueous Solubility: The Entry Point for Oral Absorption
A drug must dissolve in the gastrointestinal tract before it can be absorbed. Poor aqueous solubility is a frequent and challenging hurdle that can lead to low and variable oral bioavailability.[4] The kinetic solubility assay is a high-throughput method used in early discovery to assess how readily a compound, typically dissolved in an organic solvent like DMSO, will precipitate when introduced into an aqueous buffer.[5][6]
This method measures the formation of precipitate by detecting light scattering.[7][8]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) when diluted from a DMSO stock.
Materials:
Test compounds and benchmark (Crizotinib) dissolved in 100% DMSO (e.g., 10 mM stock).
Phosphate-Buffered Saline (DPBS), pH 7.4.
96-well microtiter plates (UV-transparent).
Plate reader capable of measuring absorbance or nephelometry.
Step-by-Step Methodology:
Compound Plating: Prepare a serial dilution of the 10 mM DMSO stock solutions of the test compounds and Crizotinib directly in a 96-well plate.
Buffer Addition: Add DPBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., 2%) to minimize its solubilizing effect.[7]
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours, to allow for precipitation to reach a steady state.[7][8]
Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering at a specific wavelength (e.g., 620 nm).[7]
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity measurement is not significantly different from the buffer-only control.
Data Interpretation and Comparison
Compound
Structure
Kinetic Solubility at pH 7.4 (µM)
Interpretation
Derivative A
5-fluoro-1-methyl-1H-pyrazol-4-amine
< 5
Poor Solubility: High risk of absorption issues. Structure needs modification to improve polarity.
Derivative B
(A) with morpholine group added
75
Moderate Solubility: Acceptable for early discovery. Further optimization may be needed.
Derivative C
(A) with PEG chain added
> 200
High Solubility: Excellent starting point. Unlikely to be limited by solubility.
Crizotinib
Benchmark
~40-50
Moderate Solubility: A clinically successful drug with moderate solubility provides a realistic target.
Note: Data for derivatives are hypothetical. Crizotinib solubility data is estimated from public information.
Expert Insights: A solubility of >60 µg/mL (or its molar equivalent) is a common goal for discovery compounds.[5] If a compound like Derivative A shows poor solubility, chemists might consider adding polar functional groups (like the morpholine in Derivative B) or breaking planarity to disrupt crystal packing, which can improve solubility.
Caco-2 Permeability: Modeling the Intestinal Barrier
Once dissolved, a drug must cross the intestinal wall to enter the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[2][9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, thus mimicking the human intestinal epithelium.[10][11]
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.
Workflow Diagram:
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Step-by-Step Methodology:
Cell Culture: Caco-2 cells are seeded onto semi-permeable supports in Transwell plates and cultured for ~21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11][12]
Monolayer Integrity Check: Before the experiment, the integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used.[11]
Transport Experiment (A-to-B): The test compound (e.g., at 10 µM) is added to the apical (upper) chamber. The plate is incubated at 37°C with gentle shaking. Samples are taken from the basolateral (lower) chamber at specified time points (e.g., 2 hours).[10]
Transport Experiment (B-to-A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure active efflux.[10]
Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
Data Interpretation and Comparison
Compound
Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Interpretation
Derivative A
15.2
1.1
High Permeability, No Efflux: Likely absorbed via passive diffusion. Excellent profile.
Derivative B
8.5
5.2
Moderate Permeability, Efflux Substrate: Absorption may be limited by active transport out of the cell (e.g., by P-gp). An ER > 2 is a common flag for efflux.[10]
Derivative C
0.8
0.9
Low Permeability: Poor absorption is expected. May require formulation strategies or structural changes.
Crizotinib
0.8
45.0
Low Permeability, High Efflux: Crizotinib is a known P-gp substrate.[2] This property must be managed through dosing to achieve therapeutic concentrations.
Note: Data for derivatives are hypothetical.
Expert Insights: The Crizotinib data is highly informative. It shows that a drug with intrinsically low permeability and high efflux can still be successful. However, this profile presents a significant challenge. For a new chemical series like our pyrazole amines, observing a profile like Derivative B would trigger follow-up studies with specific transporter inhibitors (e.g., verapamil for P-gp) to confirm the efflux mechanism.[11] The goal would be to modify the structure to reduce efflux while maintaining potency.
Metabolic Stability in Human Liver Microsomes (HLM)
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are the main drivers of this process.[13] The HLM stability assay provides a measure of a compound's intrinsic clearance (Clint), which is its susceptibility to metabolism by Phase I enzymes (like CYPs) in the absence of other physiological factors.[14][15]
Objective: To determine the rate of disappearance of a parent compound when incubated with human liver microsomes and the necessary cofactor (NADPH).
Workflow Diagram:
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
Preparation: Thaw pooled human liver microsomes and dilute them in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[13][16]
Incubation Setup: Add the test compound to the microsome solution at a low concentration (typically 1 µM) to ensure the enzyme kinetics are approximately first-order.[16] Include positive controls (compounds with known high and low clearance) and a negative control (without the NADPH cofactor).
Reaction Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[13]
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[13]
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate constant (k), which is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Data Interpretation and Comparison
Compound
In Vitro t½ (min)
Intrinsic Clearance (Clint) (µL/min/mg protein)
Interpretation
Derivative A
8.5
163
High Clearance: Rapidly metabolized. Likely to have a short half-life in vivo. A major liability.
Derivative B
45
31
Moderate Clearance: A more favorable profile. May have an acceptable in vivo half-life.
Derivative C
> 120
< 11.5
Low Clearance: Very stable. At risk for accumulation and potential toxicity with repeat dosing.
Crizotinib
~30-40
~40-55
Moderate Clearance: A clinically relevant benchmark indicating a balance is key.
Note: Data for derivatives are hypothetical. Crizotinib data is estimated from public information.
Expert Insights: The goal is often a "Goldilocks" scenario—not too fast, not too slow. A compound with very high clearance (Derivative A) will likely be cleared from the body too quickly to be effective. Conversely, a compound with very low clearance (Derivative C) might accumulate on repeated dosing, leading to safety concerns. When a compound is too metabolically labile, chemists will often block the "soft spots" (metabolically vulnerable sites) on the molecule, for example, by adding fluorine atoms, to improve stability.
Plasma Protein Binding (PPB): The Free Drug Hypothesis
Only the unbound (free) fraction of a drug in the plasma is able to cross membranes, reach the target tissue, and exert a pharmacological effect.[17] Highly bound drugs (>99%) can have a very low free concentration, potentially limiting efficacy. Furthermore, small changes in binding can lead to large changes in the free fraction, which can affect both efficacy and toxicity.[18] Rapid Equilibrium Dialysis (RED) is the gold-standard method for measuring PPB.[3][19]
Objective: To determine the percentage of a compound that is bound to proteins in plasma by allowing the free drug to equilibrate across a semi-permeable membrane.
Step-by-Step Methodology:
Device Setup: A RED device consists of multiple wells, each divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass.[19]
Sample Addition: Add plasma (e.g., human plasma) spiked with the test compound (e.g., 1 µM) to one chamber (the sample chamber).[17]
Buffer Addition: Add protein-free buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[17]
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium between the two chambers.[4]
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
Matrix Matching and Analysis: To ensure accurate comparison during LC-MS/MS analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. This "matrix matching" accounts for any ion suppression effects. The concentrations in both chambers are then determined by LC-MS/MS.
Calculation: The Fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber. Percent bound is (1 - fu) * 100.
Data Interpretation and Comparison
Compound
Fraction Unbound (fu, %)
Percent Bound (%)
Interpretation
Derivative A
25.0%
75.0%
Low Binding: High free fraction. Potentially lower dose required, but may also be cleared more rapidly.
Derivative B
3.5%
96.5%
Moderate-High Binding: A typical range for many drugs.
Derivative C
0.2%
99.8%
Very High Binding: Low free fraction. Efficacy could be limited. Small changes in binding could have large safety implications. A potential liability.
Sunitinib
5.0%
95.0%
High Binding: Sunitinib, another pyrazole-containing kinase inhibitor, is highly protein bound, providing a relevant benchmark.[16]
Note: Data for derivatives are hypothetical. Sunitinib is used as a benchmark here for its clear public data.
Expert Insights: While very high binding (>99.5%) can be a concern, it is not an automatic disqualifier. Many successful drugs are highly protein-bound. The key is to integrate this information with potency data. A highly potent compound may still achieve therapeutic free concentrations despite high protein binding. The concern with compounds like Derivative C is the risk of drug-drug interactions where another drug displaces it from plasma proteins, transiently increasing the free concentration to potentially toxic levels.
Many drugs are metabolized by a small number of CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). If a new drug inhibits one of these enzymes, it can slow the metabolism of any co-administered drug that is a substrate for that enzyme. This can lead to elevated plasma levels of the co-administered drug, increasing the risk of toxicity. Therefore, screening for CYP inhibition is a critical regulatory requirement and a key part of safety assessment.
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms.
Step-by-Step Methodology:
System Setup: The assay uses human liver microsomes (as a source of enzymes) or recombinant human CYP enzymes expressed in a cellular system.
Incubation: In a microplate, the CYP enzyme source is incubated with a panel of specific fluorogenic probe substrates. Each substrate is metabolized by a specific CYP isoform to produce a fluorescent product.
Inhibitor Addition: The assay is run in the presence of a range of concentrations of the test compound. A vehicle control (no inhibitor) and a positive control inhibitor for each isoform are also included.
Reaction and Detection: The reaction is initiated with NADPH and incubated at 37°C. A plate reader is used to monitor the increase in fluorescence over time, which corresponds to the rate of enzyme activity.
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable model.
Data Interpretation and Comparison
Compound
CYP3A4 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
CYP2C9 IC₅₀ (µM)
DDI Risk Interpretation
Derivative A
> 50
> 50
> 50
Low Risk: No significant inhibition observed at high concentrations.
Derivative B
2.5
45
38
Moderate Risk (CYP3A4): Potent inhibition of CYP3A4, the most important drug-metabolizing enzyme. This is a significant concern.
Derivative C
> 50
0.8
> 50
High Risk (CYP2D6): Potent, selective inhibition of CYP2D6. Could cause interactions with many common drugs (e.g., antidepressants, beta-blockers).
Celecoxib
> 50
~2-4
~10
Moderate Risk (CYP2D6/2C9): The known inhibitory profile of Celecoxib shows that moderate inhibition is manageable but must be noted on the drug label.[7][17]
Note: Data for derivatives are hypothetical. Celecoxib is used as a benchmark for its well-characterized CYP inhibition profile.
Expert Insights: An IC₅₀ value below 1 µM is a major red flag, while values between 1-10 µM warrant careful consideration. The clinical significance of an observed IC₅₀ depends on the expected therapeutic plasma concentrations of the drug. If the expected Cmax is much lower than the IC₅₀, the risk is low. However, for a compound like Derivative B, potent inhibition of CYP3A4 is a serious liability that would likely require significant medicinal chemistry efforts to mitigate.
Synthesis and Strategic Outlook
This guide has outlined a foundational suite of in vitro ADME assays essential for progressing a novel chemical series like the 5-fluoro-1-methyl-1H-pyrazol-4-amine derivatives. By systematically evaluating solubility, permeability, metabolic stability, protein binding, and CYP inhibition, researchers can build a multi-parameter understanding of a compound's potential.
Let's synthesize our hypothetical results:
Derivative A: High permeability and low DDI risk are excellent, but poor solubility and very high metabolic clearance make it a poor candidate without significant modification.
Derivative B: Achieved a better balance of solubility and stability. However, its profile as a P-gp efflux substrate and a moderate CYP3A4 inhibitor are significant liabilities that must be addressed.
Derivative C: Excellent solubility and permeability are offset by its very low metabolic stability (risk of accumulation) and potent CYP2D6 inhibition.
The key takeaway is that no single parameter determines success. The goal is to find a balanced compound. The ADME data, when viewed alongside potency and selectivity data, allows for the selection of the most promising compounds for further in vivo studies. This structured, data-driven approach is the cornerstone of efficient and successful modern drug discovery.
References
PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information. Retrieved from [Link]
QPS. (n.d.). Plasma Protein Binding. QPS Holdings, LLC. Retrieved from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Retrieved from [Link]
Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
Unknown. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
FDA. (1999). Celebrex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
FDA. (n.d.). Center for Drug Evaluation and Research - Sutent. Retrieved from [Link]
Marselos, M., & Vainio, H. (2004). In vitro metabolism and interaction studies with celecoxib and lovastatin. AACR Journals. Retrieved from [Link]
Johnson, T. A., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry. Retrieved from [Link]
Al-Sanea, M. M., & Abdel-Aziz, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]
Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
Navigating the Synthesis of 5-fluoro-1-methyl-1H-pyrazol-4-amine: A Comparative Guide to Cost-Effective Routes
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides an in-depth comparison of potential synthetic routes to 5-fluoro-1-meth...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides an in-depth comparison of potential synthetic routes to 5-fluoro-1-methyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry. We will analyze the cost-effectiveness, scalability, and safety of each pathway, offering experimental insights to inform your synthetic strategy.
Introduction
5-fluoro-1-methyl-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that holds significant interest as a scaffold in the development of novel therapeutic agents. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, efficient access to such fluorinated building blocks is a critical step in the drug discovery pipeline. This guide will explore and compare different synthetic approaches to this target molecule, providing a framework for selecting the most suitable route based on laboratory or industrial scale requirements.
Synthetic Strategies: A Comparative Analysis
Two primary strategies emerge from the literature for the synthesis of fluorinated 4-aminopyrazoles: the cyclization of a fluorinated β-ketonitrile and the construction of the pyrazole ring from a β-fluoroenolate salt. We will dissect each approach, considering starting material accessibility, reaction conditions, and overall efficiency.
Route 1: Cyclization of a Fluorinated β-Ketonitrile
This classical approach involves the condensation of a fluorinated β-ketonitrile with methylhydrazine. The key starting material, a 2-fluoro-3-oxonitrile, can be synthesized through various methods, including the fluorination of a corresponding β-ketonitrile.
Workflow for Route 1:
Caption: Synthetic workflow for Route 1 via a fluorinated β-ketonitrile intermediate.
Experimental Protocol (Hypothetical):
Fluorination of 3-oxobutanenitrile: To a solution of 3-oxobutanenitrile in a suitable solvent (e.g., acetonitrile), add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically stirred at room temperature until completion.
Purification: The resulting 2-fluoro-3-oxobutanenitrile is purified by column chromatography.
Cyclization: The purified 2-fluoro-3-oxobutanenitrile is dissolved in a protic solvent like ethanol, and methylhydrazine is added. The reaction mixture is heated to reflux to drive the cyclization.
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 5-fluoro-1-methyl-1H-pyrazol-4-amine.
Causality and Experimental Choices:
The choice of fluorinating agent is critical. Selectfluor® is a popular choice due to its relative safety and ease of handling compared to other electrophilic fluorinating agents. The cyclization reaction is typically acid-catalyzed or can proceed thermally. The use of a protic solvent like ethanol facilitates the proton transfer steps in the reaction mechanism.
Route 2: Synthesis from a β-Fluoroenolate Salt
A more recent approach utilizes a pre-fluorinated building block, a β-fluoroenolate salt, which can be reacted with a hydrazine derivative. This method offers the advantage of avoiding direct handling of potentially hazardous fluorinating agents in the later stages of the synthesis.[1]
Workflow for Route 2:
Caption: Synthetic workflow for Route 2 starting from a β-fluoroenolate salt.
Experimental Protocol (Based on literature for analogous compounds): [1]
Preparation of the β-fluoroenolate salt: This starting material can be synthesized from readily available precursors.
Cyclocondensation: The β-fluoroenolate salt is reacted with methylhydrazine in a suitable solvent system. The reaction conditions, such as temperature and the use of additives, may need to be optimized for the specific substrate.
Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by standard techniques such as crystallization or chromatography.
Causality and Experimental Choices:
This route's primary advantage is the incorporation of the fluorine atom early in the synthetic sequence, potentially leading to a more convergent and efficient process. The choice of the β-fluoroenolate salt precursor and the conditions for its formation are crucial for the overall success of this route. The cyclocondensation step's efficiency can be influenced by the reactivity of the enolate and the hydrazine derivative.
Cost-Effectiveness Analysis
A direct and precise cost comparison is challenging without specific yield data for the target molecule and up-to-the-minute pricing for all reagents. However, we can make some general assessments based on the cost of key starting materials and reagents.
Reagent/Starting Material
Route
Estimated Cost (USD)
Supplier Example(s)
Methylhydrazine
1 & 2
~$65-700/kg
ChemicalBook, various
Selectfluor®
1
~$3,000-4,000/kg
Strem, Sigma-Aldrich
N-Chlorosuccinimide (for chlorination prior to fluorination, an alternative)
1
~$100-200/kg
Thermo Fisher Scientific, Chem-Impex
3-Oxobutanenitrile
1
Varies, research scale
Various
β-Fluoroenolate Salt Precursors
2
Varies, likely custom synthesis
N/A
Analysis:
Route 1 (β-Ketonitrile): The primary cost driver in this route is the fluorinating agent. Selectfluor®, while effective, is a relatively expensive reagent, which could make this route less cost-effective for large-scale production. If a cheaper fluorination method or a more affordable fluorinating agent could be employed, the economics of this route would improve significantly. The cost of the starting β-ketonitrile will also be a factor.
Route 2 (β-Fluoroenolate): The cost-effectiveness of this route is highly dependent on the accessibility and cost of the β-fluoroenolate salt precursor. If this starting material can be prepared economically on a large scale, this route could be highly competitive. It avoids the use of expensive late-stage fluorinating agents.
Safety and Environmental Considerations
Methylhydrazine: This reagent is a significant safety concern. It is a known carcinogen and is highly toxic and corrosive.[2][3] Strict safety protocols, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory when handling this chemical.
Electrophilic Fluorinating Agents (e.g., Selectfluor®): These reagents are powerful oxidizers and should be handled with care. They can react violently with certain organic materials.
Solvents: The choice of solvents will also have an environmental impact. The use of greener, more sustainable solvents should be prioritized where possible.
Scalability
Route 1: This route has the potential for scalability, particularly if an efficient and cost-effective fluorination step can be developed. The cyclization reaction is generally robust and amenable to larger scales.
Route 2: The scalability of this route is contingent on the large-scale availability of the β-fluoroenolate salt. If this can be achieved, the subsequent cyclocondensation is likely to be scalable.
Conclusion and Recommendations
Both synthetic routes presented offer plausible pathways to 5-fluoro-1-methyl-1H-pyrazol-4-amine.
For laboratory-scale synthesis and initial exploratory work , Route 1 may be more accessible due to the commercial availability of various β-ketonitriles and fluorinating agents. However, the cost of the fluorinating agent is a significant drawback.
For large-scale production and improved cost-effectiveness , Route 2 presents a more attractive long-term strategy, provided that an efficient and economical synthesis of the β-fluoroenolate salt can be established.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and the available synthetic expertise. Further process development and optimization would be necessary to fully evaluate the cost-effectiveness and scalability of each approach.
A Senior Application Scientist's Guide to the Safe Disposal of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid Salt
As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical mixtures, such as the trifluoroacetic acid (...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical mixtures, such as the trifluoroacetic acid (TFA) salt of 5-fluoro-1-methyl-1H-pyrazol-4-amine, demand a protocol that is not only compliant but also grounded in a deep understanding of the materials involved. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this specific chemical waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Briefing: Understanding the Primary Hazards
The waste product is an amine salt, formed from the reaction of a fluorinated pyrazole derivative (a weak base) and trifluoroacetic acid (a strong, corrosive acid). The primary hazards are driven by the properties of the trifluoroacetic acid component.
Corrosivity : Trifluoroacetic acid is highly corrosive and can cause severe skin burns and eye damage upon contact.[1][2] Its vapor is also highly irritating to the respiratory system.[1]
Environmental Persistence : TFA is a perfluorinated carboxylic acid (PFCA) and is highly resistant to environmental degradation.[3] This persistence necessitates specialized disposal to prevent long-term ecological harm.
Chemical Reactivity : While the amine is neutralized by the acid, the potential for hazardous reactions remains. The mixture should be considered incompatible with strong bases, oxidizing agents, and certain metals.[4][5] Mixing with bases can generate a significant exothermic reaction.
It is imperative to handle this waste stream with the assumption that it carries the full corrosive potential of its strongest component, TFA.
Hazard Profile and Chemical Properties
A thorough understanding of the individual components is critical for safe handling. The following table summarizes key quantitative data.
Property
5-fluoro-1-methyl-1H-pyrazol-4-amine
Trifluoroacetic Acid (TFA)
CAS Number
Not readily available; structure-based assessment required.
Severe skin/eye corrosivity, respiratory irritation, aquatic toxicity.[2][9]
Note: Specific data for 5-fluoro-1-methyl-1H-pyrazol-4-amine is limited. Hazard assessment is based on analogous pyrazole amine structures.
The chemical interaction between the two components is a classic acid-base neutralization, forming a salt. This reaction is exothermic.
Caption: Acid-base reaction forming the waste salt.
Mandatory Personal Protective Equipment (PPE) and Handling
Given the severe corrosivity of TFA, stringent PPE is non-negotiable. All handling of this waste must be conducted within a certified chemical fume hood.[5]
PPE Category
Specific Requirements
Rationale
Hand Protection
Butyl rubber or Viton™ gloves are recommended. Double-gloving is a best practice.[5]
Nitrile gloves offer only splash protection and are quickly permeated by TFA.
Eye/Face Protection
Chemical safety goggles and a full-face shield.[4]
Protects against splashes of corrosive material and irritating vapors.
Body Protection
Flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes.
Prevents skin contact from spills or splashes.
Respiratory
Not typically required if handled exclusively within a fume hood.
A fume hood provides adequate protection from vapor inhalation.[4]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this waste is segregation and professional management . In-lab neutralization is not recommended for routine disposal due to the high heat of reaction and the potential for aerosolizing corrosive materials.
Step 1: Waste Collection
Select a Compatible Container : Use only designated hazardous waste containers made of High-Density Polyethylene (HDPE) or glass.[4] Ensure the container has a secure, vapor-tight lid.
Initial Collection : Collect all waste containing the 5-fluoro-1-methyl-1H-pyrazol-4-amine and TFA mixture directly into the designated container. This includes rinsates from glassware, used pipette tips, and any contaminated consumables.[4]
Headspace : Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.
Step 2: Labeling
Clarity is Key : Immediately label the waste container. The label must be unambiguous and securely affixed.
Incompatible Materials : This waste stream must be segregated from bases, oxidizing agents, reducing agents, and reactive metals.[5][11] Store it in a designated satellite accumulation area within or near the lab.
Secondary Containment : The primary waste container must be kept in a labeled, chemically-resistant secondary containment bin to contain any potential leaks.[4]
Location : The storage area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[12]
Step 4: Final Disposal
Professional Services : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][13]
Ultimate Destruction : The preferred method for the ultimate destruction of halogenated organic waste, particularly persistent compounds like TFA, is high-temperature incineration (typically >1200 K) at a permitted hazardous waste facility.[3][14] This process is necessary to break the stable carbon-fluorine bonds.
Caption: Recommended workflow for routine disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate harm.
Evacuation and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Contact your institution's emergency number.[5]
Containment : If trained and safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial acid spill kit.[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Neutralization (for Spill Cleanup Only) :
After absorbing the spill, cautiously neutralize the residue with a weak base such as sodium bicarbonate or soda ash.[1][15]
Apply the neutralizer slowly from the outside of the spill inwards to control the reaction. Be aware that this will generate heat and potentially some effervescence.
Test the pH of the neutralized material to ensure it is between 6.0 and 8.0 before final cleanup.[10]
Collection and Disposal : Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[4]
Decontamination : Clean the spill area thoroughly with soap and water.[4] All materials used for cleanup must be disposed of as hazardous waste.
By adhering to this structured and scientifically-grounded protocol, you can ensure the safe and compliant disposal of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid waste, upholding the highest standards of laboratory safety and environmental responsibility.
References
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
Personal protective equipment for handling 5-fluoro-1-methyl-1H-pyrazol-4-amine,trifluoroaceticacid
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical properties of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid salt (CAS: 2839158-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical properties of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid salt (CAS: 2839158-24-4).
Fluorinated pyrazoles are foundational building blocks in modern medicinal chemistry and agrochemistry due to their ability to modulate lipophilicity and improve metabolic stability[1]. The carbon-fluorine bond exhibits extraordinary strength, resisting enzymatic degradation and keeping the core drug structure intact in vivo[2]. However, handling this compound as a trifluoroacetic acid (TFA) salt introduces specific logistical and safety challenges. While the salt form is significantly less volatile than free trifluoroacetic acid, it retains acute irritant properties and poses severe risks of releasing toxic hydrogen fluoride (HF) gas and nitrogen oxides upon thermal decomposition.
This guide provides the causality behind required safety measures and establishes self-validating protocols for the safe handling, operational use, and disposal of this chemical.
Quantitative PPE & Engineering Control Matrix
To mitigate the risks of skin sensitization, eye damage, and inhalation of acidic dust, personal protective equipment (PPE) must be selected based on quantitative barrier properties rather than general assumptions.
Equipment Category
Specification / Material
Quantitative Metric
Causality / Rationale
Hand Protection (Splash)
Nitrile Rubber
Thickness ≥ 0.11 mm, Breakthrough > 30 min
Protects against incidental contact with the solid salt. Sufficient for basic weighing operations.
Hand Protection (Full)
Butyl Rubber or Neoprene
Thickness ≥ 0.40 mm, Breakthrough > 480 min
Required when handling solutions of the salt in aggressive organic solvents (e.g., DMF, DMSO) which act as carriers, driving the chemical through thinner gloves.
Eye Protection
Safety Goggles / Face Shield
ANSI Z87.1 / EN 166 compliant
Prevents severe eye damage from aerosolized acidic TFA dust or accidental solvent splashes.
Respiratory Protection
N95 / P100 Particulate Respirator
Filter efficiency ≥ 95%
Necessary only if weighing must occur outside a fume hood (not recommended) to prevent inhalation of irritant powder.
Engineering Control
Chemical Fume Hood
Face velocity: 80 - 120 fpm
Captures aerosolized particulates and volatile solvent fumes during dissolution, preventing systemic exposure.
Operational Plan: Solution Preparation Workflow
The most common operational use of 5-fluoro-1-methyl-1H-pyrazol-4-amine TFA salt is as an intermediate in amide coupling or alkylation reactions. The following methodology outlines the safe preparation of a 0.1 M stock solution.
Objective: Safely dissolve the TFA salt while minimizing electrostatic dispersion and inhalation risks.
Step-by-Step Methodology:
System Validation: Before opening the chemical container, verify the face velocity of the fume hood is actively reading between 80–120 fpm. Self-Validation: A passing reading ensures that any aerosolized TFA salt dust will be immediately captured, validating your primary engineering control.
Static Mitigation: Place an anti-static ionizer next to the analytical balance inside the fume hood. Fluorinated salts frequently hold static charges, causing the powder to repel from spatulas and disperse into the air.
Weighing: Tare a static-free anti-static weighing boat. Using a clean, dry stainless-steel spatula, carefully transfer the required mass of the TFA salt.
Dissolution: Transfer the solid to a dry reaction vial. Slowly add your reaction solvent (e.g., anhydrous DMF or DCM).
Base Addition (If required): Because the compound is a TFA salt, the amine is protonated. For nucleophilic reactions, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise to liberate the free amine. Self-Validation: The solution should shift from slightly acidic to basic; spotting a 1 µL aliquot on wet pH paper should yield a pH of ~8, confirming the amine is successfully free-based and ready for coupling.
Workflow for the safe weighing and dissolution of fluorinated pyrazole TFA salts.
Emergency Response: Solid Spill Protocol
In the event of an accidental spill of the solid salt, immediate containment is required to prevent the spread of corrosive and toxic dust.
Step-by-Step Methodology:
Evacuate and Assess: Step back from the spill. Verify that your PPE (specifically goggles and gloves) is intact.
Dust Suppression (Critical Step): Do NOT sweep the dry powder. Sweeping mechanically aerosolizes the irritant. Instead, carefully cover the solid spill with damp, absorbent paper towels to suppress dust formation.
Collection: Use a non-sparking plastic scoop to transfer the damp material into a designated, sealable hazardous waste container.
Surface Neutralization: Wash the affected benchtop area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual trifluoroacetate ions, followed by a distilled water rinse.
Verification: Test the final rinse water on the benchtop with pH paper. Self-Validation: A pH reading of 6–8 confirms the surface has been successfully neutralized and decontaminated.
Waste Disposal Logistics
Waste containing fluorinated pyrazoles and trifluoroacetic acid cannot be disposed of in standard organic waste streams. Thermal decomposition of these compounds generates highly toxic hydrogen fluoride (HF) gas.
Disposal Methodology:
Segregation: Keep all waste containing this compound strictly segregated from strong oxidizing agents and cyanides.
Labeling: Label the waste container explicitly as "Halogenated Organic Waste - Contains Fluorine and TFA."
Incineration Routing: Ensure the waste is routed to a specialized hazardous waste facility equipped with an acid-gas scrubber. The scrubber is required to neutralize the HF and NOx gases generated during the high-temperature incineration of the C-F bonds and TFA counterions.
Chemical waste segregation pathway for halogenated and acidic TFA byproducts.
References
Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews
American Chemical Society (ACS)[Link]
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions
eGrove - University of Mississippi[Link]